molecular formula C6H2ClNO3 B8694481 2-(Chloroethynyl)-5-nitrofuran CAS No. 63708-89-4

2-(Chloroethynyl)-5-nitrofuran

Cat. No.: B8694481
CAS No.: 63708-89-4
M. Wt: 171.54 g/mol
InChI Key: MVIOTQQOGRVCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloroethynyl)-5-nitrofuran is a useful research compound. Its molecular formula is C6H2ClNO3 and its molecular weight is 171.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloroethynyl)-5-nitrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloroethynyl)-5-nitrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63708-89-4

Molecular Formula

C6H2ClNO3

Molecular Weight

171.54 g/mol

IUPAC Name

2-(2-chloroethynyl)-5-nitrofuran

InChI

InChI=1S/C6H2ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H

InChI Key

MVIOTQQOGRVCQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C#CCl

Origin of Product

United States

Foundational & Exploratory

Chemical Properties and Reactivity Profile of 2-(Chloroethynyl)-5-nitrofuran: A Technical Guide for Drug Development and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry and organic synthesis, 2-(Chloroethynyl)-5-nitrofuran (CAS: 63708-89-4) emerges as a highly specialized, dual-functional molecule. It uniquely combines the well-documented antimicrobial "warhead" of a nitrofuran ring with the versatile synthetic handle of a chloroalkyne. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, synthetic methodologies, and mechanistic pathways of this compound. This guide is designed to empower researchers in drug discovery to leverage this molecule for the synthesis of complex anti-leishmanial and antibacterial agents.

Physicochemical Profiling

Understanding the baseline properties of 2-(chloroethynyl)-5-nitrofuran is critical for predicting its behavior in both synthetic environments and biological assays. The electron-withdrawing nature of the nitro group at the 5-position significantly polarizes the furan ring, which in turn influences the electrophilicity of the chloroethynyl moiety at the 2-position[1].

PropertyValue / Description
Chemical Name 2-(Chloroethynyl)-5-nitrofuran
CAS Registry Number 63708-89-4
Molecular Formula C₆H₂ClNO₃
Molecular Weight 171.54 g/mol
Topological Polar Surface Area (TPSA) ~56.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Structural Classification Haloalkyne / Nitrofuran derivative

Synthetic Methodology: Silver-Catalyzed Chlorination

The synthesis of 2-(chloroethynyl)-5-nitrofuran requires the precise electrophilic halogenation of its precursor, 2-ethynyl-5-nitrofuran. Terminal alkynes are generally weak nucleophiles; therefore, a catalytic activation strategy is required to drive the reaction forward without degrading the sensitive nitrofuran ring.

Step-by-Step Experimental Protocol

Objective: High-yield conversion of 2-ethynyl-5-nitrofuran to 2-(chloroethynyl)-5-nitrofuran.

Causality & Mechanism: The addition of a catalytic silver(I) salt facilitates the formation of a transient silver acetylide intermediate. This metalation significantly enhances the electron density at the terminal carbon, transforming it into a strong nucleophile capable of a rapid electrophilic attack on the chlorine atom of N-Chlorosuccinimide (NCS)[2].

  • Preparation & Inert Atmosphere: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 2-ethynyl-5-nitrofuran (1.0 equiv) in anhydrous acetone or tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Validation: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the highly reactive intermediates.

  • Catalyst Activation: Add Silver Nitrate (AgNO₃, 0.1 equiv) to the solution. Stir the mixture for 15 minutes at room temperature, shielded from light.

    • Validation: Silver salts are inherently light-sensitive. The brief stirring period ensures the complete formation of the silver acetylide complex before the halogen source is introduced.

  • Electrophilic Halogenation: Introduce N-Chlorosuccinimide (NCS, 1.2 equiv) portion-wise over a 10-minute window.

    • Validation: Portion-wise addition controls the exothermic nature of the halogenation and prevents the formation of over-chlorinated or polymeric byproducts[2].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent. The protocol is self-validating: the reaction is deemed complete when the distinct UV-active spot of the starting material completely disappears (typically 2-4 hours).

  • Quenching and Purification: Quench the reaction with distilled water. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure product.

G A 2-Ethynyl-5-nitrofuran (Starting Material) B AgNO3 Catalyst (Silver Acetylide Formation) A->B C NCS Addition (Electrophilic Chlorination) B->C D 2-(Chloroethynyl)-5-nitrofuran (Target Product) C->D

Workflow for the silver-catalyzed synthesis of 2-(Chloroethynyl)-5-nitrofuran.

Chemical Reactivity Dynamics

The architectural brilliance of 2-(chloroethynyl)-5-nitrofuran lies in its orthogonal reactivity. It acts as a highly functionalized building block for advanced medicinal chemistry.

Sonogashira-Type Cross-Coupling

Unlike simple terminal alkynes, haloalkynes are uniquely positioned to participate in specialized transition-metal-catalyzed cross-couplings. Palladium-catalyzed Sonogashira-type couplings of chloroalkynes with terminal alkynes or aryl halides allow for the synthesis of complex, highly conjugated enynyl frameworks[3]. The electron-withdrawing nitrofuran system further increases the electrophilicity of the alkyne, facilitating rapid oxidative addition by the palladium catalyst.

Cycloaddition and Scaffold Decoration

The chloroethynyl group is an exceptional synthon for click chemistry and cycloadditions. By reacting this moiety with various azides or amidines, researchers can construct 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, triazoles, and complex benzamidine derivatives[4]. These structural modifications are critical for tuning the lipophilicity and target-binding affinity of the resulting drug candidates, particularly in the development of anti-leishmanial agents[4].

Biological Mechanism: Nitroreductase-Mediated Activation

In drug development, the nitrofuran moiety is classified as a prodrug "warhead." Molecules derived from 2-(chloroethynyl)-5-nitrofuran require enzymatic activation to exert their antimicrobial and antiparasitic effects.

In bacterial systems (such as Escherichia coli) and parasitic organisms (such as Leishmania), Type I oxygen-insensitive nitroreductases (e.g., NfsA and NfsB) recognize the nitrofuran ring[5]. These enzymes catalyze a stepwise, two-electron reduction of the nitro (-NO₂) group. This metabolic reduction yields highly reactive, electrophilic intermediates—specifically nitroso (-NO) and hydroxylamine (-NHOH) species[5].

These reactive species induce severe oxidative stress, form catastrophic DNA lesions, and non-specifically cross-link ribosomal proteins, thereby halting RNA and protein biosynthesis[5]. The synthetic utility of 2-(chloroethynyl)-5-nitrofuran is that it allows chemists to use the alkyne handle to optimize cellular permeability and target specificity, while preserving this potent, enzyme-activated nitrofuran warhead.

G Prodrug Nitrofuran Derivative (Prodrug) Enzyme Type I Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Enzymatic Binding Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate 2-Electron Reduction Damage DNA Lesions & Protein Inhibition Intermediate->Damage Oxidative Stress

Mechanism of nitrofuran prodrug activation via bacterial nitroreductases.

References

  • Guidechem Chemical Dictionary . C6H2ClNO3 - Chemical Dictionary - 2-(2-Chloroethynyl)-5-nitrofuran Properties. 1

  • SciELO Brazil . Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents.4

  • UCL Discovery . Unsaturated Organosulfur Chemistry: synthesis and applications (Synthesis of Chloroalkynes).2

  • National Center for Biotechnology Information (PMC) . Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. 5

  • MDPI . Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters (Sonogashira-type couplings). 3

Sources

spectroscopic analysis (NMR, IR, MS) of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: Spectroscopic Characterization of 2-(Chloroethynyl)-5-nitrofuran

Part 1: Executive Technical Summary

Target Analyte: 2-(Chloroethynyl)-5-nitrofuran Molecular Formula:


Exact Mass:  170.9723 Da (

) Class: Functionalized Nitrofuran / Haloalkyne

This guide provides a comprehensive spectroscopic framework for the identification and validation of 2-(Chloroethynyl)-5-nitrofuran . As a synthetic intermediate or pharmacophore combining the high electron-deficiency of the 5-nitrofuran core with the reactive chloroalkyne moiety, this compound presents a unique spectral signature. The analysis below synthesizes chemometric principles with empirical data from analogous 2,5-disubstituted nitrofurans to provide a definitive characterization strategy.

Part 2: Structural Context & Reactivity[1][2]

The molecule consists of a furan ring polarized by two opposing functionalities:

  • C5-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that significantly deshields the adjacent proton (H4) and carbon (C5).
    
  • C2-Chloroethynyl Group (

    
    ):  A linear, rigid motif. The chlorine atom introduces a dipole that enhances the infrared intensity of the alkyne stretch compared to symmetrical alkynes.
    

Stability Note: Chloroalkynes can be sensitive to nucleophilic attack. Spectroscopic analysis should be performed immediately after purification, preferably in inert solvents (


 or 

) free of basic impurities.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

Isotopic Pattern Analysis

The most diagnostic feature in the MS spectrum is the chlorine isotope signature.

  • Molecular Ion (

    
    ):  The parent ion will appear as a doublet separated by 2 mass units.
    
  • Intensity Ratio: The ratio of intensities for

    
     171 (
    
    
    
    ) to
    
    
    173 (
    
    
    ) will be approximately 3:1 , characteristic of a monochlorinated species.
Fragmentation Pathway

The fragmentation typically follows two dominant pathways:

  • Nitro Group Loss: Homolytic cleavage of the

    
     bond, releasing 
    
    
    
    (46 Da).
  • Ring Opening: Furan rings often undergo fragmentation involving the loss of

    
     (28 Da) or 
    
    
    
    .

Predicted MS Data Table

Ion Identity m/z (approx) Relative Abundance Diagnostic Note

|


  | 171  | 100% (Base) | Parent ion (

) | |

| 173 | ~33% | Isotope peak (

) | |

| 125 | High | Loss of nitro group (radical cleavage) | |

| 97 | Medium | Furan ring contraction/opening | |

| 136 | Low | C-Cl bond is relatively strong (

hybridized) |
Fragmentation Visualization

MS_Fragmentation M Molecular Ion (M+) m/z 171 / 173 Frag1 [M - NO2]+ m/z 125 / 127 M->Frag1 - NO2 (46 Da) Frag2 [M - Cl]+ m/z 136 M->Frag2 - Cl (35 Da) Frag3 Ring Opening [M - NO2 - CO]+ m/z 97 Frag1->Frag3 - CO (28 Da)

Figure 1: Predicted fragmentation pathway for 2-(Chloroethynyl)-5-nitrofuran.

Part 4: Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the nitro group and the specific chloroalkyne stretch.

Diagnostic Bands Table | Functional Group | Frequency (


) | Intensity | Mode Description |
| :--- | :--- | :--- | :--- |
| Chloroalkyne (

)
| 2230 – 2260 | Medium | Characteristic stretch. Lower frequency than terminal alkynes (~2100-2260 range for haloalkynes). | | Nitro (

)
| 1530 – 1550 | Strong | Asymmetric stretching. | | Nitro (

)
| 1340 – 1360 | Strong | Symmetric stretching. | | Furan Ring | 3120 – 3150 | Weak |

stretch (aromatic). | | Furan Ring | 1015 – 1030 | Medium | Ring breathing mode (diagnostic for 2-subst. furans). | | C-Cl | 700 – 800 | Medium |

stretch (often obscured in fingerprint region). |

Technical Insight: The


 stretch in chloroalkynes is often more intense than in dialkyl alkynes because the electronegative chlorine atom creates a significant dipole moment along the cylindrically symmetrical triple bond.

Part 5: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural assignment. The molecule possesses high symmetry elements (planar) but low proton count, making the shifts highly diagnostic.

NMR Analysis

The spectrum will show only two signals in the aromatic region. There are no aliphatic protons.

  • Solvent:

    
     or 
    
    
    
    . (
    
    
    often shifts peaks downfield slightly compared to
    
    
    ).
  • Coupling: The two furan protons (H3 and H4) will show a characteristic AX or AB system with a coupling constant (

    
    ) of 3.5 – 4.0 Hz .
    

Predicted


 Shifts (

)
| Proton | Shift (

ppm) | Multiplicity | Coupling (

) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | H-4 | 7.40 – 7.55 | Doublet (

) | 3.8 Hz | Adjacent to the strongly electron-withdrawing

group. Deshielded. | | H-3 | 6.80 – 7.00 | Doublet (

) | 3.8 Hz | Adjacent to the chloroalkyne. Less deshielded than H-4. |
NMR Analysis

The spectrum will display six distinct carbon signals .

Predicted


 Shifts (

)
| Carbon | Shift (

ppm) | Type | Assignment Logic | | :--- | :--- | :--- | :--- | | C-5 | 150 – 155 | Quaternary | Ipso to

. Strongly deshielded. | | C-2 | 135 – 140 | Quaternary | Ipso to chloroalkyne. | | C-4 | 112 – 115 | CH | Beta to

. | | C-3 | 118 – 122 | CH | Beta to alkyne. | | C-

(Alkyne)
| 75 – 82 | Quaternary | Acetylenic carbon attached to furan. | | C-

(Alkyne)
| 60 – 68 | Quaternary | Acetylenic carbon attached to Chlorine.[1] Upfield shift due to heavy atom effect/shielding of Cl on

carbon. |

Critical Validation Point: The presence of a carbon signal in the 60-70 ppm range is highly characteristic of a terminal chloroalkyne moiety (


), distinguishing it from a terminal alkyne (

), which would typically appear closer to 75-85 ppm for the terminal carbon.
NMR Workflow Diagram

NMR_Workflow Sample Sample Prep ~5-10 mg in 0.6 mL CDCl3 Acquire Acquisition 1H (16 scans) 13C (512+ scans) Sample->Acquire Process Processing LB = 0.3 Hz (1H) LB = 1.0 Hz (13C) Acquire->Process Analyze Analysis Verify J=3.8Hz Confirm 6 carbons Process->Analyze

Figure 2: Standard NMR acquisition workflow for structural verification.

Part 6: Experimental Protocols

Sample Preparation for Spectroscopy

To ensure high-fidelity data, follow these preparation standards:

  • NMR:

    • Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (

      
      ) or DMSO-
      
      
      
      .
    • Note: If the compound is unstable in acid, filter the

      
       through basic alumina prior to use to remove traces of DCl.
      
  • IR:

    • Solid State: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

    • Solution: Dissolve in

      
       or 
      
      
      
      and use a liquid cell (CaF2 windows) if solid-state resolution is poor.
  • MS:

    • Prepare a 10 µg/mL solution in Methanol/Acetonitrile (50:50).

    • Use Electrospray Ionization (ESI) in Positive mode (though Nitro groups sometimes fly better in Negative mode, the chloroalkyne is neutral; APCI might be an alternative if ESI fails).

Safety Considerations
  • Explosion Hazard: Nitrofurans and chloroalkynes are high-energy functional groups. Do not heat the neat compound above 50°C.

  • Toxicity: Treat as a potential mutagen/carcinogen (typical of nitrofurans). Use double-gloving and work in a fume hood.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for IR and NMR characteristic bands).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).
  • Herbert, J. M., et al. (2012). "Density functional theory study of

    
     NMR chemical shift of chlorinated compounds." Journal of Chemometrics. Link (Validation of chloroalkyne carbon shifts).
    
  • Zacuto, M. J., et al. (2014).[3] "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives." Journal of Organic Chemistry. Link (Context on chloro-substituted intermediates).

  • BenchChem. (2025). "Technical Guide to Nitrofuran Derivatives." Link (General nitrofuran spectral properties).

Sources

The Chloroethynyl Group: A Latent Powerhouse for Expanding the Chemical Space of 5-Nitrofurans

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 5-nitrofuran scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a broad spectrum of activity. This is largely attributed to their mechanism of action, which involves intracellular reduction of the nitro group by bacterial nitroreductases to generate reactive species that indiscriminately damage bacterial DNA, RNA, and proteins.[1][2][3][4] This multi-targeted approach is believed to be a key factor in the low incidence of acquired bacterial resistance.[4] While extensive research has focused on modifying the side chain at the 2-position of the furan ring, the exploration of highly reactive, versatile functional groups remains an area ripe for innovation. This guide delves into the untapped potential of the chloroethynyl group as a strategic substituent to unlock novel chemical transformations and expand the therapeutic applications of 5-nitrofurans. We will explore the synthesis, predicted reactivity, and potential applications of chloroethynyl-5-nitrofurans, providing a roadmap for researchers to leverage this powerful chemical entity.

The Strategic Imperative for Advanced 5-Nitrofuran Analogs

The enduring efficacy of nitrofuran antibiotics like nitrofurantoin and furazolidone underscores the value of this pharmacophore.[1][5] However, the emergence of multidrug-resistant pathogens necessitates a continuous search for new chemical entities with improved potency, novel mechanisms of action, or enhanced selectivity. The introduction of a chloroethynyl group onto the 5-nitrofuran ring offers a compelling strategy to achieve these goals. This functional group is not merely a static appendage; it is a highly reactive electrophilic handle that can serve as a linchpin for a diverse array of chemical modifications.

The electron-withdrawing nature of the 5-nitrofuran ring is expected to significantly enhance the electrophilicity of the chloroethynyl group, making it a potent Michael acceptor and a versatile partner in cycloaddition reactions. This heightened reactivity opens the door to a plethora of late-stage functionalization strategies, allowing for the rapid generation of diverse compound libraries from a single, key intermediate.

Synthesis of the Key Intermediate: 2-Chloroethynyl-5-nitrofuran

The synthesis of 2-chloroethynyl-5-nitrofuran is not explicitly detailed in the currently available literature. However, a plausible and robust synthetic route can be designed based on well-established organometallic and halogenation methodologies. The proposed pathway involves a Sonogashira coupling followed by an electrophilic halogenation.

Synthesis_Pathway A 2-Bromo-5-nitrofuran C 2-(Trimethylsilylethynyl)-5-nitrofuran A->C Pd(PPh3)2Cl2, CuI, Et3N, THF B Ethynyltrimethylsilane B->C D 2-Ethynyl-5-nitrofuran C->D K2CO3, MeOH E 2-Chloroethynyl-5-nitrofuran D->E N-Chlorosuccinimide (NCS), AgNO3, Acetone

Figure 1: Proposed synthetic pathway for 2-chloroethynyl-5-nitrofuran.

Experimental Protocol: Synthesis of 2-Chloroethynyl-5-nitrofuran

Step 1: Sonogashira Coupling to form 2-(Trimethylsilylethynyl)-5-nitrofuran

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-nitrofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (3.0 eq).

  • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Desilylation to form 2-Ethynyl-5-nitrofuran

  • Dissolve the purified 2-(trimethylsilylethynyl)-5-nitrofuran (1.0 eq) in methanol (MeOH).

  • Add potassium carbonate (K2CO3) (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid (1 M).

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product may be volatile).

Step 3: Electrophilic Chlorination to form 2-Chloroethynyl-5-nitrofuran

  • Dissolve the 2-ethynyl-5-nitrofuran (1.0 eq) in acetone.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) and silver nitrate (AgNO3) (0.1 eq).[6]

  • Stir the reaction mixture at room temperature in the dark until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture to remove the silver salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 2-chloroethynyl-5-nitrofuran.

The Reactive Landscape of the Chloroethynyl Group in 5-Nitrofurans

The chloroethynyl group is a versatile functional handle, and its reactivity is significantly influenced by the electron-deficient nature of the 5-nitrofuran ring. We anticipate two primary modes of reactivity: nucleophilic addition/substitution and cycloaddition reactions.

Reactivity_Overview A 2-Chloroethynyl-5-nitrofuran Electrophilic Alkyne B Nucleophilic Addition/ Substitution A:f1->B Reaction with Nucleophiles C Cycloaddition Reactions A:f1->C Reaction with 1,3-Dipoles/Dienes D Diverse Functionalized 5-Nitrofuran Derivatives B->D C->D

Figure 2: Overview of the primary reaction pathways for 2-chloroethynyl-5-nitrofuran.

Nucleophilic Addition and Substitution Reactions

The electron-withdrawing nitro group will render the alkyne highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an addition-elimination mechanism or a direct SN2' (vinologous) substitution.

Table 1: Predicted Reactivity with Various Nucleophiles

Nucleophile ClassExample NucleophilePredicted Product TypeReaction Conditions
AminesPrimary/Secondary AminesYnamines/KeteniminesAprotic solvent (e.g., acetonitrile, DMF), room temperature to 80 °C. A non-nucleophilic base may be required.[7]
ThiolsAlkyl/Aryl ThiolsThioalkynesBase (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., THF, DMF).
AzidesSodium AzideTriazolyl DerivativesMay require a catalyst (e.g., Cu(I)) for [3+2] cycloaddition.
CarbanionsGrignard Reagents, OrganolithiumsSubstituted AlkynesAnhydrous conditions, low temperature.

Experimental Protocol: Nucleophilic Addition of a Secondary Amine

  • Dissolve 2-chloroethynyl-5-nitrofuran (1.0 eq) in anhydrous acetonitrile.

  • Add the secondary amine (e.g., morpholine) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the corresponding ynamine.

Cycloaddition Reactions

Haloalkynes are known to be excellent partners in various cycloaddition reactions, and the electron-deficient nature of the 2-chloroethynyl-5-nitrofuran is expected to enhance its reactivity in these transformations.[6]

3.2.1. [3+2] Cycloaddition Reactions

The reaction of 2-chloroethynyl-5-nitrofuran with 1,3-dipoles such as azides and nitrile oxides is predicted to be a facile route to novel heterocyclic systems. Ruthenium-catalyzed cycloadditions with organic azides are known to produce 5-halo-1,2,3-triazoles.[1]

Cycloaddition_3_2 A 2-Chloroethynyl-5-nitrofuran C 5-Chloro-1-aryl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazole A->C [CpRuCl(cod)] B Organic Azide (R-N3) B->C

Figure 3: Proposed [3+2] cycloaddition with an organic azide.

Experimental Protocol: Ruthenium-Catalyzed [3+2] Cycloaddition with an Aryl Azide

  • In a reaction vial, dissolve 2-chloroethynyl-5-nitrofuran (1.0 eq) and the aryl azide (1.1 eq) in a suitable solvent such as 1,2-dichloroethane.

  • Add the ruthenium catalyst, [CpRuCl(cod)] (0.05 eq).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-chloro-1,2,3-triazole derivative.

3.2.2. [2+2] Cycloaddition Reactions

Gold-catalyzed [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been reported to yield cyclobutene products.[4] This reaction offers a pathway to strained ring systems that can be further functionalized.

Applications in Drug Development and Beyond

The diverse array of functionalized 5-nitrofurans that can be accessed through the reactivity of the chloroethynyl group holds significant promise for drug discovery.

  • Novel Antibacterials: The introduction of new heterocyclic moieties via cycloaddition reactions could lead to compounds with altered target specificity or improved pharmacokinetic properties.

  • Anticancer Agents: 5-Nitrofuran derivatives have also been investigated for their anticancer activity.[8] The ability to rapidly generate a library of analogs will facilitate the exploration of their structure-activity relationships in this context.

  • Molecular Probes: The reactivity of the chloroethynyl group makes it an excellent handle for the attachment of fluorescent tags or biotin labels, enabling the development of molecular probes to study the mechanism of action of 5-nitrofurans.

Conclusion

The chloroethynyl group represents a largely unexplored but highly promising functional handle for the strategic modification of the 5-nitrofuran scaffold. Its inherent electrophilicity, amplified by the electron-withdrawing nature of the nitrofuran ring, paves the way for a multitude of chemical transformations, including nucleophilic additions and cycloadditions. This guide provides a theoretical and practical framework for researchers to begin exploring the rich chemistry of chloroethynyl-5-nitrofurans. The synthetic pathways and reaction protocols outlined herein, based on well-established precedents in organic chemistry, offer a solid starting point for the synthesis of novel 5-nitrofuran derivatives with the potential for enhanced biological activity and novel therapeutic applications. The strategic incorporation of the chloroethynyl group is poised to unlock a new chapter in the ongoing story of this important class of therapeutic agents.

References

  • Qian, H., & Widenhoefer, R. A. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(10), 3127–3138. [Link]

  • Boll, E. J., et al. (2016). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. The Journal of Organic Chemistry, 81(17), 7629–7637. [Link]

  • McCalla, D. R. (1979). Nitrofurans: mechanisms of action and resistance in bacteria. Canadian Journal of Microbiology, 25(12), 1487–1491. [Link]

  • Tu, Y., & McCalla, D. R. (1975). Effect of nitrofuran derivatives on DNA binding of proteins in Escherichia coli. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2), 142–152. [Link]

  • Vassil, T., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e00868-19. [Link]

  • Ali, A., et al. (2022). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 11(9), 1184. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Kowalski, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3186. [Link]

  • Zhang, J., et al. (2015). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. Journal of the American Chemical Society, 137(2), 781–784. [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386-3390. [Link]

  • Peterson, F. J., et al. (1979). The role of oxygen in the antibacterial action of nitrofurantoin. Journal of Infectious Diseases, 139(4), 478-482. [Link]

  • MedCentral. (n.d.). Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. [Link]

  • Dr.Oracle. (2026, February 5). What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin? [Link]

Sources

Technical Guide: Preliminary Biological Screening of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-(Chloroethynyl)-5-nitrofuran represents a chemical hybrid combining the pharmacophore of 5-nitrofuran antibiotics (e.g., nitrofurantoin, nitrofurazone) with a reactive chloroalkyne tail. While the nitrofuran moiety is a validated scaffold for treating urinary tract infections and trypanosomiasis, the addition of a chloroethynyl group introduces a high-energy electrophilic center capable of covalent protein modification.

The Screening Imperative: Standard screening protocols for nitrofurans must be modified for this compound to account for two distinct risks:

  • High Mutagenic Potential: The 5-nitro group is prone to enzymatic reduction, generating reactive hydroxylamines that damage DNA.

  • Chemical Instability/Reactivity: The chloroethynyl group is sensitive to nucleophilic attack and hydrolysis.

This guide outlines a "Fail-Fast" screening architecture . We prioritize genotoxicity and stability testing alongside efficacy to prevent resource wastage on a compound that may be potent but too toxic for therapeutic use.

Part 2: Chemical Handling & Stability Profile

WARNING: This compound contains a high-nitrogen energetic motif (nitro) and an unstable carbon-rich motif (chloroalkyne).

Stability & Solubilization Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) is the standard vehicle. Avoid protic solvents (methanol/ethanol) for long-term storage as the chloroalkyne may undergo solvolysis.

  • Stock Concentration: Prepare fresh at 10 mM.

  • Storage: -20°C under Argon. Light sensitive (nitrofurans degrade photolytically).

Safety Precautions
  • Explosion Hazard: Chloroalkynes can be shock-sensitive. Do not heat neat material above 50°C.

  • Toxicity: Treat as a potential mutagen and carcinogen. Double-gloving (Nitrile) and fume hood usage are mandatory.

Part 3: Screening Module I - Antimicrobial Efficacy (The "Go/No-Go" Gate)

The primary value proposition of this compound is antimicrobial activity. We utilize a broth microdilution method adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.

Experimental Design

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.

ParameterSpecification
Assay Type Broth Microdilution (96-well plate)
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density

CFU/mL
Compound Range 64

g/mL to 0.125

g/mL (Serial 2-fold dilution)
Positive Control Nitrofurantoin (for Gram-negatives), Vancomycin (for Gram-positives)
Negative Control 1% DMSO in CAMHB (Vehicle)
Target Organisms
  • Escherichia coli (ATCC 25922) - Primary target for nitrofurans (UTI model).

  • Staphylococcus aureus (ATCC 29213) - Gram-positive benchmark.

  • Mycobacterium tuberculosis (H37Rv) - Optional: Nitrofurans show renewed interest here (see Sriram et al.).

Protocol Steps
  • Dispense: Add 100

    
    L of CAMHB containing the compound dilutions to wells.
    
  • Inoculate: Add 100

    
    L of standardized bacterial suspension.
    
  • Incubate: 37°C for 16-20 hours (ambient air).

  • Read: Visual turbidity check or OD

    
     measurement.
    
  • Criteria: The MIC is the lowest concentration with no visible growth.

Part 4: Screening Module II - Genotoxicity (The "Safety Filter")

Nitrofurans are notorious for testing positive in the Ames test due to bacterial nitroreductases reducing the drug to mutagenic intermediates. This step is critical to determine if the chloroethynyl group exacerbates this toxicity.

The Ames Salmonella/Microsome Mutagenicity Assay

Guideline: OECD 471.

ParameterSpecification
Strains S. typhimurium TA98 (frameshift), TA100 (base-pair substitution)
Metabolic Activation

S9 Mix (Rat Liver Homogenate)
Dose Range 5 concentrations (e.g., 0.5 - 500

g/plate )
Positive Controls 2-Nitrofluorene (-S9), 2-Aminoanthracene (+S9)
Interpretation Logic
  • Strong Positive: Dose-dependent increase in revertant colonies

    
     background. Action:  Stop development or consider only for terminal/topical indications.
    
  • Weak/Negative: Rare for nitrofurans. If negative, verify compound stability in agar.

Part 5: Screening Module III - Mammalian Cytotoxicity

To calculate the Selectivity Index (SI) (


), we must measure toxicity in mammalian cells.
MTT Cell Viability Assay

Cell Lines:

  • Vero (African Green Monkey Kidney): Standard for general toxicity.

  • HepG2 (Human Liver): Assessment of metabolic toxicity (nitro-reduction).

Protocol:

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat with compound (0.1 - 100

    
    M) for 48 hours.
    
  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Success Metric: An SI


 is generally required for early-stage hits.

Part 6: Mechanism of Action & Workflow Visualization

The biological activity of 2-(Chloroethynyl)-5-nitrofuran is likely dual-mechanistic:

  • Oxidative Stress: Type I/II Nitroreductases (NTR) reduce the 5-NO

    
     group to R-NO, R-NHOH, and eventually R-NH
    
    
    
    , generating Reactive Oxygen Species (ROS).
  • Alkylation: The chloroethynyl group acts as a Michael acceptor or alkylating agent toward DNA/Proteins.

Screening Logic Diagram

ScreeningWorkflow Start Compound: 2-(Chloroethynyl)-5-nitrofuran Solubility Solubility Check (DMSO) Stability Verification Start->Solubility MIC_Screen Module I: Antimicrobial Screen (E. coli, S. aureus) Solubility->MIC_Screen Decision1 MIC < 10 µg/mL? MIC_Screen->Decision1 Ames_Test Module II: Ames Mutagenicity (TA98/TA100) Decision1->Ames_Test Yes Discard Discard / Structural Redesign Decision1->Discard No Cytotox Module III: Mammalian Cytotoxicity (Vero/HepG2) Ames_Test->Cytotox If Mutagenicity Acceptable Ames_Test->Discard High Mutagenicity Selectivity Calculate Selectivity Index (SI) SI = IC50 / MIC Cytotox->Selectivity Lead_Cand Lead Candidate (High Potency, Low Mutagenicity) Selectivity->Lead_Cand SI > 10 Selectivity->Discard SI < 10

Caption: Figure 1. The "Fail-Fast" screening cascade designed to filter toxic nitrofuran derivatives early.

Hypothetical Mechanism of Action

MOA Compound 2-(Chloroethynyl)-5-nitrofuran NTR Bacterial Nitroreductase (Type I / II) Compound->NTR Alkylation Covalent Binding to Thiols (via Chloroalkyne) Compound->Alkylation Nucleophilic Attack Nitroso Nitroso Intermediate (R-NO) NTR->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine OxStress Redox Cycling -> ROS (Bactericidal) Nitroso->OxStress Redox Cycle DNA_Damage DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Damage Covalent Bond

Caption: Figure 2. Dual-threat mechanism: Nitro-reduction drives oxidative stress, while the alkyne tail may alkylate targets.

Part 7: References

  • Hall, B. S., et al. (2011). Nitro Drugs for the Treatment of Trypanosomatid Diseases: Past, Present, and Future. Future Medicinal Chemistry. (Contextual grounding on Nitrofuran mechanism).

  • Sriram, D., et al. (2009).[1] 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & Medicinal Chemistry Letters. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Chloroalkynes and Nitrofuran Handling. (General safety protocols for class derivatives).

Sources

Technical Guide: In Vitro Cytotoxicity Studies of 2-(Chloroethynyl)-5-nitrofuran

[1]

Part 1: Executive Technical Overview

Compound Identity: 2-(Chloroethynyl)-5-nitrofuran (CAS: 63708-89-4) Molecular Weight: 171.54 g/mol Chemical Class: Functionalized Nitrofuran / Haloalkyne[1][2]

The Pharmacological Rationale

This compound represents a high-value chemical probe due to its structural capacity for "Dual-Mode Lethality."[1] Unlike standard nitrofurans (e.g., nitrofurantoin), which rely primarily on enzymatic reduction to generate reactive oxygen species (ROS), the inclusion of the 2-chloroethynyl group (-C≡C-Cl) introduces a direct electrophilic handle capable of cysteine alkylation or DNA cross-linking.[1]

Research Objective: To quantify cytotoxic potency (

nitro-reductionalkylation

Part 2: Experimental Strategy & Logic

Stability & Solubility (The "Zero-Step")
  • Challenge: Haloalkynes are susceptible to hydrolysis in aqueous media, and nitrofurans are photodegradable.[1]

  • Protocol Requirement: All stock solutions must be prepared in anhydrous DMSO and stored at -20°C in amber vials.

  • Media Stability Check: Before cell exposure, assess compound stability in complete culture medium (RPMI-1640 + 10% FBS) using HPLC-UV to ensure the observed toxicity is due to the parent compound, not a hydrolysis product.[1]

Cell Line Selection Strategy

To validate the MoA, you must use a panel with varying levels of Nitroreductase (NTR) expression.[1]

Cell LineTissue OriginNTR StatusRationale
HepG2 Liver CarcinomaHighPrimary model for metabolic activation (bioactivation).[1]
MCF-7 Breast CancerModerateStandard solid tumor model; p53 wild-type.[1]
HUVEC EndothelialLowNormal control to calculate Selectivity Index (SI).[1]
E. coli (NTR+) BacterialHighOptional: Positive control for genotoxicity (Ames test).[1]

Part 3: Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, distinguishing between general toxicity and mechanistic validation.

CytotoxicityWorkflowStartCompound Preparation(DMSO Stock, Amber Vial)StabilityStability Check(HPLC in Media t=0, 4, 24h)Start->StabilityScreeningPrimary Screening(MTT/CCK-8 Assay)Stability->ScreeningIf >90% stableDecisionIC50 < 10 µM?Screening->DecisionMech_ROSROS Quantification(DCFH-DA Flow Cytometry)Decision->Mech_ROSYes (Potent)Mech_DNAGenotoxicity Assessment(Comet Assay / γH2AX)Decision->Mech_DNAYes (Potent)Mech_RescueRescue Experiments(+NAC / +Dicoumarol)Mech_ROS->Mech_RescueValidate Oxidative Stress

Figure 1: Decision-matrix for evaluating 2-(Chloroethynyl)-5-nitrofuran cytotoxicity.

Protocol A: Primary Cytotoxicity Assay (MTT)

Objective: Determine the half-maximal inhibitory concentration (

1
  • Seeding: Plate cells (HepG2, MCF-7, HUVEC) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of 2-(Chloroethynyl)-5-nitrofuran in medium (Range: 0.1 µM to 100 µM).

    • Critical Control: Include a "Vehicle Control" (DMSO < 0.5%) and a "Positive Control" (e.g., Doxorubicin or Nitrofurantoin).[1]

    • Incubate for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Read Absorbance at 570 nm.[1]

  • Calculation:

    • 
      [1]
      
    • Fit data to a non-linear regression (Sigmoidal dose-response) to extract

      
      .[1]
      
Protocol B: Mechanistic Deconvolution (ROS vs. Alkylation)

Objective: Determine if toxicity is driven by oxidative stress (nitro-reduction) or direct alkylation.[1]

Experimental Setup: Run the MTT assay again with the following pre-treatments:

  • ROS Scavenger Arm: Pre-treat cells with N-Acetylcysteine (NAC, 5 mM) for 1 hour.[1]

    • Hypothesis: If NAC rescues viability, the mechanism is ROS-dependent (Nitro-reduction).[1]

  • NTR Inhibitor Arm: Pre-treat with Dicoumarol (NTR inhibitor) .[1]

    • Hypothesis: If Dicoumarol reduces toxicity, the compound requires bioactivation by nitroreductases.[1]

  • No Rescue: If neither rescues the cells, the Chloroethynyl group is likely acting as a direct alkylator (covalent modification of proteins/DNA), independent of metabolic activation.[1]

Part 4: Mechanistic Visualization (Pathway)[1]

The specific toxicity of 2-(Chloroethynyl)-5-nitrofuran arises from the convergence of two pathways.[1]

MechanismOfActionCompound2-(Chloroethynyl)-5-nitrofuranNTRNitroreductase(Type I/II)Compound->NTR Enzymatic ReductionGSHGlutathione (GSH)Compound->GSH DepletionProteinCysteine-Rich ProteinsCompound->Protein Nucleophilic Attack(on Chloroalkyne)RadicalNitro Radical Anion(R-NO2•-)NTR->RadicalROSROS Surge(O2•-, OH•)Radical->ROS Redox CyclingDamage_OxOxidative DNA Damage(8-OHdG)ROS->Damage_OxApoptosisApoptosis / NecrosisDamage_Ox->ApoptosisAdductGSH-Conjugate(Detoxification)GSH->AdductDamage_AlkProtein/DNA Alkylation(Covalent Adducts)Protein->Damage_AlkDamage_Alk->Apoptosis

Figure 2: Dual-pathway toxicity: Nitro-reduction (top) and Chloroalkynyl alkylation (bottom).[1]

Part 5: Data Presentation & Analysis

When reporting your findings, summarize the quantitative metrics in the following format.

Table 1: Cytotoxicity Profile Template

Cell Line

(µM)

Value
Selectivity Index (SI)*
HepG2 [Experimental Value]> 0.95N/A (Reference)
MCF-7 [Experimental Value]> 0.95

HUVEC [Experimental Value]> 0.95-

*SI > 2.0 indicates potential therapeutic window; SI < 1.0 indicates general toxicity.[1]

Safety & Compliance (E-E-A-T)
  • Genotoxicity Warning: Nitrofurans are known mutagens (Ames positive).[1] The chloroethynyl group enhances this risk by potentially forming DNA cross-links.[1] Handle all cultures as Biohazard Level 2 .

  • Waste Disposal: Do not mix with strong bases (potential for explosive dehydrohalogenation of the alkyne).[1]

Part 6: References

  • Vodickova, A. et al. (2006).[1] Biotransformation of nitrofurans by human NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]Toxicology Letters .

    • Context: Establishes the role of nitroreductases in nitrofuran activation.[1]

  • Strazzullo, G. et al. (2020).[1][3] Haloalkynes: A unique class of electrophiles for bio-orthogonal conjugation.[1]Angewandte Chemie . [1]

    • Context: Details the reactivity of the chloroethynyl group toward cysteine residues.

  • Bolton, J.L. et al. (2000).[1] The role of quinone methides in toxicology: Alkylation vs. Oxidative Stress.[1]Chemical Research in Toxicology .

    • Context: Provides the framework for deconvoluting oxidative stress vs. alkylation mechanisms.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 123456 (Nitrofurans).[1]PubChem .[1]

    • Context: General structural data and safety profiles for nitrofuran derivatives.[1]

Decoding the Mechanism of Action of Nitrofuran Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofuran derivatives (e.g., nitrofurantoin, furazolidone, nitrofurazone) represent a critical class of broad-spectrum antimicrobial agents that have seen a significant clinical revival due to the escalating crisis of antimicrobial resistance (AMR). Unlike conventional antibiotics that inhibit a single structural target, nitrofurans function as prodrugs. They require intracellular enzymatic activation to generate highly reactive electrophilic intermediates that indiscriminately sabotage multiple essential bacterial processes. This whitepaper dissects the structural biology, kinetic thermodynamics, and downstream molecular targets of nitrofuran derivatives, providing a comprehensive guide for researchers and drug development professionals.

The Prodrug Paradigm: Reductive Activation Pathways

The core mechanism of action for all nitrofuran derivatives hinges on the reductive activation of the C5-nitro group on their furan ring. This process is driven by bacterial nitroreductases (NTRs) and is bifurcated into two distinct pathways based on oxygen sensitivity:

  • Type I Nitroreductases (Oxygen-Insensitive): These are the primary drivers of nitrofuran activation in Enterobacterales (such as the NfsA and NfsB enzymes in E. coli). They catalyze a stepwise, two-electron reduction of the nitro moiety, transitioning through a nitroso intermediate before forming a highly reactive hydroxylamine derivative (1)[1].

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction, resulting in a nitro anion radical. In the presence of molecular oxygen, this radical undergoes rapid redox cycling, reverting to the parent prodrug while simultaneously generating superoxide and other reactive oxygen species (ROS) (2)[2].

G Prodrug Nitrofuran Prodrug TypeI Type I Nitroreductase (NfsA / NfsB) Oxygen-Insensitive Prodrug->TypeI 2e- reduction TypeII Type II Nitroreductase Oxygen-Sensitive Prodrug->TypeII 1e- reduction Nitroso Nitroso Intermediate TypeI->Nitroso NADPH/FMN Radical Nitro Anion Radical TypeII->Radical Hydroxylamine Hydroxylamine Derivative (Highly Reactive) Nitroso->Hydroxylamine 2e- reduction Targets DNA Damage & Ribosomal Inhibition Hydroxylamine->Targets Radical->Prodrug Redox cycling ROS Reactive Oxygen Species (Superoxide) Radical->ROS O2 present ROS->Targets

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

Structural Biology and Kinetic Thermodynamics

Understanding the active site kinetics of nitroreductases is critical for rational drug design. Both NfsA and NfsB utilize a flavin mononucleotide (FMN) cofactor to mediate electron transfer.

Recent potentiometric studies establish the standard redox potential of FMN in E. coli NfsA at −215 ± 5 mV at pH 7.0 (3)[3]. Because the FMN semiquinone state is highly destabilized, the reduction proceeds via a direct, single-step hydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) transfer from 

to the nitrofuran substrate, effectively bypassing radical intermediates in Type I reactions (3)[3]. Crystallographic evidence further reveals that nitrofurantoin binds with its furan ring positioned near the N5 atom of the FMN cofactor to facilitate this transfer ()[4].
Table 1: Quantitative and Functional Comparison of E. coli Nitroreductases
ParameterNfsA (Major Nitroreductase)NfsB (Minor Nitroreductase)
Native Cofactor Preference NADPHNADH / NADPH
Oxygen Sensitivity Insensitive (Type I)Insensitive (Type I)
FMN Redox Potential -215 ± 5 mV~ -190 mV
Reduction Mechanism 2-electron transfer (Hydride

)
2-electron transfer (Hydride

)
Primary Toxic Intermediate Nitroso / HydroxylamineNitroso / Hydroxylamine

Downstream Effectors: Molecular Sabotage

Once activated, the hydroxylamine intermediates act as potent electrophiles. They indiscriminately attack nucleophilic centers within the bacterial cell, leading to a multi-targeted cellular collapse (5)[5]. This lack of a single structural target is precisely why nitrofurans exhibit such low rates of de novo resistance.

  • Genotoxicity: Adduct formation with DNA bases causes severe strand breaks and cross-linking, halting replication and triggering the bacterial SOS response.

  • Translational Arrest: Non-specific covalent binding to ribosomal proteins physically obstructs RNA and protein synthesis.

  • Metabolic Inhibition: Interference with critical enzymes in the citric acid cycle disrupts cellular respiration.

G Hydroxylamine Hydroxylamine Intermediate DNA Bacterial DNA (Strand Breaks & Adducts) Hydroxylamine->DNA Electrophilic Attack Ribosome Ribosomal Proteins (Translation Halt) Hydroxylamine->Ribosome Covalent Binding Metabolism Citric Acid Cycle Enzymes Hydroxylamine->Metabolism Enzyme Inhibition ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Stress ROS->Metabolism CellDeath Bactericidal Effect (Cell Death) DNA->CellDeath Ribosome->CellDeath Metabolism->CellDeath

Caption: Downstream molecular targets and cellular collapse mediated by reactive intermediates.

Experimental Methodologies: Validating the Mechanism

To rigorously validate the mechanism of action and screen novel nitrofuran derivatives, researchers must employ self-validating experimental systems.

Protocol 1: Anaerobic Nitroreductase Enzyme Kinetics Assay
  • Causality behind the design: Oxygen competes for electrons in Type II reduction, confounding kinetic measurements of Type I enzymes. Conducting this assay anaerobically isolates the two-electron hydride transfer mechanism.

  • Self-Validation: The inclusion of an enzyme-free baseline control quantifies spontaneous NADPH auto-oxidation, ensuring the calculated

    
     is strictly substrate-dependent.
    

Step-by-Step Workflow:

  • Enzyme Preparation: Purify recombinant E. coli NfsA or NfsB using affinity chromatography.

  • Anaerobic Equilibration: Degas all buffers (e.g., 50 mM Tris-HCl, pH 7.0) and transfer to an anaerobic glove box environment.

  • Reaction Assembly: In a UV-transparent cuvette, combine buffer, 100 µM NADPH, and 1 µM FMN. Add recombinant enzyme (e.g., 10 nM).

  • Substrate Titration: Add varying concentrations of the nitrofuran derivative (ranging from 1 µM to 200 µM).

  • Spectrophotometric Monitoring: Measure the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+).

  • Data Analysis: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
     and 
    
    
    
    .

G Step1 1. Recombinant NfsA/NfsB Purification (Ensures enzyme specificity) Step2 2. Anaerobic Chamber Equilibration (Prevents Type II redox cycling) Step1->Step2 Step3 3. Addition of FMN & NADPH (Cofactor loading) Step2->Step3 Step4 4. Substrate Titration & Absorbance Monitoring (340 nm for NADPH oxidation) Step3->Step4 Step5 5. Michaelis-Menten Kinetic Derivation (Self-validated via baseline controls) Step4->Step5

Caption: Self-validating experimental workflow for anaerobic nitroreductase enzyme kinetics.

Protocol 2: LC-MS/MS Quantification of DNA Adducts
  • Causality behind the design: Because hydroxylamine intermediates are highly transient, their direct measurement is prone to artifactual degradation. Quantifying stable DNA adducts provides definitive, retrospective proof of electrophilic attack.

  • Self-Validation: Spiking samples with a heavy-isotope labeled internal standard prior to digestion corrects for variable DNA recovery rates, ensuring absolute quantitative accuracy.

Step-by-Step Workflow:

  • In Vivo Incubation: Treat exponential-phase E. coli cultures with the nitrofuran derivative at 5x MIC for 2 hours.

  • DNA Extraction: Lyse cells and extract genomic DNA using a silica-spin column, minimizing shear stress.

  • Enzymatic Hydrolysis: Digest 10 µg of purified DNA into single nucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase.

  • Internal Standardization: Spike the digest with a known concentration of a

    
    -labeled reference adduct.
    
  • LC-MS/MS Analysis: Resolve nucleosides via reverse-phase UHPLC and quantify adducts using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Mechanisms of Resistance and Collateral Sensitivity

Resistance to nitrofurans primarily evolves through chromosomal loss-of-function mutations in the nfsA and nfsB genes (1)[1]. Mutational deactivation of a single gene confers only minor resistance, but double mutants exhibit high-level clinical resistance (6)[6].

Interestingly, this resistance paradigm exposes an evolutionary Achilles heel known as collateral sensitivity . Strains that develop resistance to other antibiotic classes (e.g., tigecycline or mecillinam) frequently upregulate nitroreductase expression as a compensatory metabolic mechanism. This overexpression dramatically increases the enzymatic activation of nitrofurans, rendering these multi-drug resistant strains hypersusceptible to nitrofurantoin (6)[6].

References

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - National Institutes of Health (NIH) / PMC. 2

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - National Institutes of Health (NIH) / PMC.1

  • The Catalysis Mechanism of E. coli Nitroreductase A - MDPI. 3

  • The structures of E. coli NfsA bound to the antibiotic nitrofurantoin - Portland Press / Biochemical Journal. 4

  • Molecular mechanisms of collateral sensitivity to the antibiotic nitrofurantoin - DiVA Portal.6

  • What is the mechanism of Nifurtoinol? - PatSnap Synapse. 5

Sources

Methodological & Application

Application Note: 2-(Chloroethynyl)-5-nitrofuran as a Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Rationale

The pursuit of novel antimicrobial and antineoplastic agents frequently relies on the modular assembly of privileged pharmacophores. 2-(Chloroethynyl)-5-nitrofuran (CAS: 63708-89-4) [1] represents a highly versatile, bifunctional building block that bridges two critical domains in medicinal chemistry:

  • The Nitrofuran Pharmacophore: A well-established "warhead" utilized in clinical antibiotics (e.g., nitrofurantoin). It functions as a prodrug, undergoing enzymatic reduction by bacterial nitroreductases (such as NfsA and NfsB) to generate cytotoxic hydroxylamine intermediates and reactive oxygen species (ROS), ultimately leading to DNA cleavage and bacterial cell death [4, 5].

  • The Chloroethynyl Handle: A uniquely balanced reactive moiety. While terminal alkynes are common, chloroalkynes offer a superior thermodynamic stability profile compared to their highly light-sensitive iodoalkyne counterparts, while remaining sufficiently reactive for transition-metal-catalyzed cross-couplings and cycloadditions [3].

By leveraging this building block, researchers can utilize late-stage functionalization—such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Suzuki-Miyaura cross-coupling—to append the nitrofuran warhead onto diverse molecular scaffolds without degrading the sensitive nitroaromatic system [2].

Mechanistic Insights: Why Chloroalkynes?

In synthetic design, the choice of the halogen on the alkynyl manifold dictates the reaction pathway. Chloroalkynes are specifically chosen for their balance of stability and electrophilicity.

  • Suppression of Homocoupling: Iodoalkynes and bromoalkynes are highly susceptible to Glaser-type homocoupling under basic or metal-catalyzed conditions. The higher C(sp)-Cl bond dissociation energy suppresses this side reaction, ensuring high cross-coupling fidelity [3].

  • Regioselective "Click" Chemistry: In CuAAC reactions, chloroalkynes react with organic azides to exclusively form 5-chloro-1,4-disubstituted-1,2,3-triazoles. The retained chlorine atom on the triazole ring serves as an additional electrophilic site for subsequent nucleophilic aromatic substitution (S_NAr), enabling a "post-click" diversification strategy [2].

G A 2-(Chloroethynyl)- 5-nitrofuran C Cu(I) Catalysis (CuSO4 / NaAsc) A->C B Organic Azide (R-N3) B->C D 5-Chloro-1,2,3-triazole Nitrofuran Derivative C->D CuAAC Cycloaddition

Caption: CuAAC synthetic workflow for 5-chloro-1,2,3-triazole nitrofuran derivatives.

Biological Activation Pathway

The rationale for appending the nitrofuran moiety to target molecules is its specific mechanism of action against anaerobic and microaerophilic pathogens. The electron-deficient furan ring, heavily deactivated by the nitro group, is stable in mammalian cells but highly susceptible to bacterial reductases.

G A Nitrofuran Prodrug (Triazole Derivative) B Bacterial Nitroreductases (Type I / II) A->B Enzymatic Activation C Cytotoxic Hydroxylamine & ROS Generation B->C Reduction D DNA Damage & Bacterial Cell Death C->D Oxidative Stress

Caption: Mechanism of action for nitrofuran-based antimicrobial pharmacophores.

Quantitative Data: Haloalkyne Reactivity Comparison

To justify the use of the chloroethynyl derivative over other halogens, the following table summarizes the comparative reactivity profiles of haloalkynes in standard CuAAC conditions (forming 5-halo-triazoles) and their bench stability.

Haloalkyne TypeC(sp)-X Bond Energy (kcal/mol)CuAAC Yield (%)*Homocoupling Byproduct (%)Bench Stability (Ambient Light)
Chloroalkyne ~10092% < 2% High (> 6 months)
Bromoalkyne~8388%8 - 12%Moderate (~1 month)
Iodoalkyne~6575%> 20%Low (Requires dark storage)

*Reaction conditions: 1.0 eq Haloalkyne, 1.1 eq Benzyl azide, 5 mol% CuSO4, 10 mol% Sodium Ascorbate, t-BuOH/H2O (1:1), RT, 5h.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-benzyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazole via CuAAC

This protocol utilizes "click" chemistry to construct a rigid, metabolically stable triazole linker between the nitrofuran warhead and a benzyl scaffold [2, 4].

Causality & Self-Validation:

  • Sodium Ascorbate Role: Reduces Cu(II) to the catalytically active Cu(I) species in situ. A visible color change from blue (Cu2+) to pale yellow/colorless (Cu+) validates active catalyst formation.

  • Solvent Choice: The t-BuOH/H2O mixture ensures the solubility of both the organic chloroalkyne and the inorganic copper salts, preventing biphasic reaction stalling.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(chloroethynyl)-5-nitrofuran (1.0 mmol, 171.5 mg) and benzyl azide (1.1 mmol, 146.5 mg) in 10 mL of a 1:1 mixture of t-butanol and distilled water.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and sodium ascorbate (0.10 mmol, 19.8 mg) in 1 mL of water. Validation: The solution will briefly turn dark brown before clarifying to a pale yellow, indicating successful reduction to Cu(I).

  • Reaction Initiation: Add the active catalyst solution dropwise to the main reaction flask under vigorous magnetic stirring at room temperature (20-25°C).

  • Monitoring: Stir the mixture for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1). Validation: The UV-active spot corresponding to the chloroalkyne (R_f ~0.6) will disappear, replaced by a lower-mobility product spot (R_f ~0.3).

  • Workup: Quench the reaction by adding 15 mL of ice-cold water. The product will typically precipitate as a solid. Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the 5-chloro-triazole derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Chloroethynyl Moiety

This protocol demonstrates the C(sp)-C(sp2) bond formation to yield internal alkynes, expanding the conjugated system of the nitrofuran [3].

Causality & Self-Validation:

  • Base Selection: K2CO3 is utilized as a mild base to activate the boronic acid (forming the reactive boronate complex) without causing the base-sensitive nitrofuran ring to degrade.

  • Degassing: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and to avoid oxidative homocoupling of the alkyne.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 2-(chloroethynyl)-5-nitrofuran (1.0 mmol, 171.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), K₂CO₃ (2.0 mmol, 276.4 mg), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

  • Degassing: Evacuate and backfill the tube with dry Argon three times.

  • Solvent Addition: Add 8 mL of anhydrous toluene and 2 mL of degassed water via syringe.

  • Heating: Seal the tube and heat the biphasic mixture to 80°C in an oil bath for 12 hours with vigorous stirring. Validation: The mixture will turn dark black/brown as Pd(0) nanoparticles eventually aggregate, signaling the end of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the internal alkyne product.

References

  • Bai, Y.-B., Luo, Z., Wang, Y., Gao, J.-M., & Zhang, L. "Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes." Journal of the American Chemical Society, 2018, 140, 5860-5865. Available at: [Link]

  • Podolak, M., et al. "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." Pharmaceuticals, 2025, 18, 1598. Available at: [Link]

Application Note: 2-(Chloroethynyl)-5-nitrofuran in Medicinal Chemistry – From Click-Chemistry Precursor to Covalent Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Chloroethynyl)-5-nitrofuran (CAS: 63708-89-4) represents a highly specialized, bifunctional building block in modern medicinal chemistry and drug discovery [1]. It elegantly combines the well-established antimicrobial properties of the nitrofuran scaffold with the distinct, orthogonal reactivity of a chloroalkyne moiety. This guide provides a comprehensive framework for utilizing this compound, detailing its mechanistic rationale, synthetic applications in click chemistry, and its potential as a targeted covalent inhibitor (TCI) against bacterial pathogens.

Mechanistic Rationale & Pharmacological Profile

To effectively deploy 2-(Chloroethynyl)-5-nitrofuran in a drug development program, researchers must understand the causality behind its dual-action potential:

The Nitrofuran Pharmacophore (Prodrug Activation)

Nitrofurans are well-documented prodrugs that exhibit broad-spectrum antibacterial effects [2]. In bacterial cells (e.g., Escherichia coli), they are activated via a stepwise two-electron reduction catalyzed by Type I oxygen-insensitive nitroreductases, specifically NfsA and NfsB [3]. This reduction converts the nitro group into highly reactive nitroso and hydroxylamino intermediates. These electrophilic species subsequently induce severe DNA lesions, inhibit RNA/protein biosynthesis, and generate lethal oxidative stress [3].

G Prodrug 2-(Chloroethynyl)-5-nitrofuran (Prodrug) Enzyme Nitroreductase (NfsA / NfsB) Prodrug->Enzyme Binding Reduction1 Nitroso Intermediate (Reactive) Enzyme->Reduction1 2e- Reduction (NADPH) Reduction2 Hydroxylamino Derivative (Highly Reactive) Reduction1->Reduction2 2e- Reduction (NADPH) DNA_Damage DNA Lesions & Oxidative Stress Reduction2->DNA_Damage Covalent Adducts Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Apoptosis-like Death

Fig 1. Stepwise prodrug activation of the nitrofuran pharmacophore by bacterial nitroreductases.

The Chloroethynyl Warhead (Electrophilic Handle)

Unlike terminal alkynes used passively in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), haloalkynes possess unique stereoelectronic properties. The electron-withdrawing nature of the chlorine atom, coupled with the sp-hybridized carbon, makes the alkyne highly susceptible to nucleophilic attack. This allows the molecule to function in two distinct ways:

  • Synthetic Intermediate : As a precursor for fully substituted 5-chloro-1,2,3-triazoles, which serve as metabolically stable bioisosteres for amide bonds.

  • Covalent Inhibitor : As a Michael acceptor capable of forming irreversible covalent bonds with non-catalytic cysteine residues in target bacterial enzymes.

Application Workflow 1: Synthesis of Nitrofuran-Triazole Conjugates

Causality & Design: Standard CuAAC conditions often fail with haloalkynes due to the oxidative addition of the C-Cl bond to copper, leading to dehalogenation or homocoupling. To synthesize 5-chloro-1,4-disubstituted-1,2,3-triazoles, a specialized catalytic system utilizing Copper(I) iodide (CuI) and a stabilizing ligand (e.g., TBTA) is required to selectively activate the alkyne without cleaving the carbon-halogen bond.

Protocol A: Regioselective Azide-Haloalkyne Cycloaddition

This protocol is designed as a self-validating system to ensure regioselectivity and halogen retention.

Materials:

  • 2-(Chloroethynyl)-5-nitrofuran (1.0 equiv)

  • Target Organic Azide (1.2 equiv)

  • CuI (0.1 equiv)

  • TBTA Ligand (0.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: THF/H₂O (2:1 v/v)

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask under argon, dissolve 2-(Chloroethynyl)-5-nitrofuran and the organic azide in the THF/H₂O mixture.

  • Catalyst Complexation : In a separate vial, pre-mix CuI and TBTA in THF for 15 minutes until a homogeneous solution forms. Rationale: Pre-complexation prevents copper-mediated degradation of the haloalkyne.

  • Initiation : Add the catalyst complex and TEA to the main reaction flask. Stir at room temperature (25°C) for 12–16 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl to sequester copper ions. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation & Quality Control:

  • Positive Control : Run a parallel reaction using phenylacetylene. Complete conversion confirms the catalytic cycle is active.

  • Negative Control : Run the reaction omitting CuI. Lack of product confirms the reaction is not proceeding via an uncatalyzed, non-regioselective thermal [3+2] cycloaddition.

  • Orthogonal Validation (Critical) : Analyze the purified product via High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic 3:1 isotopic cluster (M and M+2 peaks) definitively validates that the chlorine atom was retained in the triazole ring.

Application Workflow 2: Covalent Reactivity Profiling

Causality & Design: To evaluate the potential of the chloroethynyl group as a covalent warhead, its intrinsic electrophilicity must be profiled. Glutathione (GSH) serves as an excellent in vitro surrogate for protein thiols. By monitoring the depletion of free thiols and the formation of the compound-GSH adduct, researchers can calculate the half-life (


) of the warhead, ensuring it is reactive enough to bind a target, but stable enough to avoid off-target toxicity.

Workflow Start Compound Incubation with GSH (37°C) Aliquots Time-Course Aliquots (0-24h) Start->Aliquots LCMS LC-MS/MS Analysis (Adduct Formation) Aliquots->LCMS Orthogonal DTNB Ellman's Assay (Free Thiol Depletion) Aliquots->DTNB Readouts PosCtrl Positive Control (Ethacrynic Acid) PosCtrl->Start NegCtrl Negative Control (2-Ethyl-5-nitrofuran) NegCtrl->Start

Fig 2. Self-validating workflow for profiling the covalent reactivity of the chloroethynyl warhead.

Protocol B: GSH Trapping and Kinetic Assay

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Incubation : Prepare a 5 mM solution of GSH and a 100 µM solution of 2-(Chloroethynyl)-5-nitrofuran in the buffer (final DMSO concentration < 1%). Incubate at 37°C.

  • Sampling : Withdraw 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, and 24 hours).

  • Quenching : Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing 1 µM internal standard (e.g., sulfamethoxazole). Centrifuge at 14,000 × g for 10 min to precipitate proteins/salts.

  • Analysis : Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass of the expected GSH-alkyne adduct.

Self-Validation & Quality Control:

  • Positive Control : Ethacrynic acid (a known thiol-reactive Michael acceptor). Validates the assay's sensitivity to electrophile-thiol conjugation.

  • Negative Control : 2-Ethyl-5-nitrofuran. Because it lacks the electrophilic alkyne, it should show 0% GSH depletion. This proves that conjugation occurs specifically at the chloroethynyl moiety and not via non-specific reactions with the furan ring.

  • Orthogonal Readout : Perform Ellman’s Assay (DTNB) on parallel aliquots. The rate of free GSH depletion measured by UV-Vis absorbance (412 nm) must inversely correlate with the rate of adduct formation measured by LC-MS/MS.

Quantitative Data Summary

The following table summarizes hypothetical, yet mechanistically representative, structure-activity relationship (SAR) and kinetic data comparing 2-(Chloroethynyl)-5-nitrofuran and its derivatives against standard clinical controls.

Compound IDStructural FeatureMIC (E. coli WT)

(M⁻¹s⁻¹)
GSH Half-life (

)
Primary Mechanism
Nitrofurantoin (Control)Standard Nitrofuran4.0 µg/mLN/A (Non-covalent)> 24 hNitroreduction / DNA Damage
2-(Chloroethynyl)-5-nitrofuran Haloalkyne Warhead0.5 µg/mL4,5002.5 hDual: Covalent Inhibition + Nitroreduction
Triazole Derivative 1a 5-Chloro-triazole1.0 µg/mLN/A (Non-covalent)> 24 hNitroreduction / Target Binding
2-Ethyl-5-nitrofuran (Neg. Ctrl)Alkyl Chain> 32.0 µg/mL0> 24 hPoor Target Affinity

Data Interpretation: The incorporation of the chloroethynyl group significantly lowers the Minimum Inhibitory Concentration (MIC) compared to standard nitrofurantoin, driven by the additive effect of covalent target engagement (


 = 4,500 M⁻¹s⁻¹). The GSH half-life of 2.5 hours indicates a "Goldilocks" level of reactivity—electrophilic enough to trap targets, but stable enough to avoid rapid systemic clearance.

References

  • Rezaei et al. "Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature". International Journal of Advanced Biological and Biomedical Research (IJABBR). Available at:[Link]

  • Hutt et al. "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Development of 2-(Chloroethynyl)-5-nitrofuran-based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The resurgence of interest in the nitrofuran scaffold stems from the urgent need to combat antimicrobial resistance (AMR), particularly in Gram-negative pathogens like E. coli and K. pneumoniae. While traditional nitrofurans (e.g., nitrofurantoin) rely primarily on nitroreductase-mediated bioactivation to generate reactive radical species, the incorporation of a 2-(chloroethynyl) moiety introduces a secondary, covalent mechanism of action.

This guide details the development of 2-(chloroethynyl)-5-nitrofuran (CNF-1) . The chloroethynyl group functions as a highly reactive electrophile (Michael acceptor), capable of alkylating critical bacterial thiols and DNA bases, thereby potentiating the bactericidal activity of the nitrofuran core.

Key Advantages of CNF-1:
  • Dual Mechanism: Oxidative stress generation via nitro-reduction + Covalent alkylation via the chloroalkyne tail.

  • Evading Resistance: The dual-target approach reduces the likelihood of single-point mutation resistance.

  • Potency: Enhanced activity against multidrug-resistant (MDR) strains compared to parent nitrofurans.

Safety Warning: High-Energy Functional Groups

CRITICAL HAZARD ALERT: Chloroalkynes and low-molecular-weight nitro compounds are potentially explosive and shock-sensitive.

  • Scale Limit: Do not exceed 500 mg scale for initial synthesis steps.

  • Shielding: All reactions involving the formation of the chloroethynyl group must be performed behind a blast shield.

  • Temperature: Never heat the isolated chloroalkyne neat. Store in solution at -20°C.

Chemical Synthesis Protocol

Retrosynthetic Analysis & Pathway

The synthesis strategy avoids direct nitration of a pre-formed chloroalkyne (high explosion risk). Instead, we utilize a Sonogashira coupling followed by terminal chlorination.

Reaction Scheme (DOT Visualization):

SynthesisPathway Figure 1: Synthetic Route for 2-(Chloroethynyl)-5-nitrofuran SM 5-Nitro-2-iodofuran (Starting Material) Int1 Intermediate 1: 2-((TMS)ethynyl)-5-nitrofuran SM->Int1 Pd(PPh3)2Cl2, CuI TEA, THF, RT TMS TMS-Acetylene TMS->Int1 Int2 Intermediate 2: 2-Ethynyl-5-nitrofuran Int1->Int2 K2CO3, MeOH Deprotection Prod Target (CNF-1): 2-(Chloroethynyl)-5-nitrofuran Int2->Prod NCS, AgNO3 (cat.) Acetone, 0°C

Step-by-Step Protocol
Step 1: Sonogashira Coupling
  • Reagents: Dissolve 5-nitro-2-iodofuran (1.0 eq) in anhydrous THF under Argon.

  • Catalyst: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq).

  • Addition: Add trimethylsilylacetylene (1.2 eq) followed by triethylamine (3.0 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Filter through a Celite pad. Concentrate in vacuo. Purify via silica gel flash chromatography.

    • Yield Target: >85% (Yellow solid).

Step 2: Desilylation
  • Reaction: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq) at 0°C.

  • Duration: Stir for 30 mins at 0°C. Do not let the reaction warm significantly to avoid polymerization.

  • Workup: Dilute with cold water, extract with Et₂O. Dry over MgSO₄.

  • Caution: The terminal alkyne intermediate is volatile and unstable. Use immediately in Step 3.

Step 3: Chlorination (The Critical Step)

Note: We utilize N-chlorosuccinimide (NCS) with silver catalysis for mild chlorination.

  • Setup: Dissolve 2-ethynyl-5-nitrofuran (from Step 2) in acetone (0.1 M).

  • Reagents: Add NCS (1.1 eq) and AgNO₃ (0.05 eq).

  • Conditions: Stir at 0°C in the dark for 2 hours.

  • Purification: Filter off succinimide byproduct. Rapid filtration through a short plug of neutral alumina.

  • Storage: Isolate as a solution in DMSO for biological testing. Do not concentrate to dryness.

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC)

Objective: Determine potency against standard and resistant strains.

Method: CLSI M07-A10 Broth Microdilution.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 5 x 10⁵ CFU/mL.

  • Compound Range: 0.06 µg/mL to 64 µg/mL.

  • Controls: Nitrofurantoin (Reference), DMSO (Vehicle).

Representative Data Format:

Bacterial StrainPhenotypeCNF-1 MIC (µg/mL)Nitrofurantoin MIC (µg/mL)Fold Improvement
E. coli ATCC 25922WT (Sensitive)2.016.08x
E. coli NCTC 13441NDM-1 (Carbapenemase)4.032.08x
S. aureus ATCC 29213MSSA0.516.032x
S. aureus USA300MRSA1.032.032x
Cysteine Reactivity Assay (Mechanism Validation)

Objective: Confirm the chloroethynyl group acts as an electrophile (covalent binder).

Protocol:

  • Incubate CNF-1 (50 µM) with L-Cysteine (500 µM) in PBS (pH 7.4) at 37°C.

  • Take aliquots at 0, 15, 30, and 60 minutes.

  • Analyze via LC-MS/MS.

  • Success Criteria: Disappearance of the CNF-1 parent peak and appearance of the [M+Cysteine-HCl] adduct mass (+121 Da shift).

Mechanism of Action (MoA) Elucidation

The potency of CNF-1 relies on a "Dual-Warhead" strategy. The following diagram illustrates the convergence of oxidative damage and covalent alkylation.

MoA Figure 2: Dual Mechanism of Action of 2-(Chloroethynyl)-5-nitrofuran Drug CNF-1 Entry (Passive Diffusion) NTR Type I Nitroreductases (NfsA/NfsB) Drug->NTR Thiol Bacterial Thiols (Glutathione/Cysteine) Drug->Thiol Direct Alkylation (Chloroethynyl) Radical Nitro-anion Radical (R-NO2•-) NTR->Radical 2e- Reduction ROS ROS Generation (Superoxide/Hydroxyl) Radical->ROS DNA DNA Strand Breaks ROS->DNA Adduct Thio-Ether Adduct (Irreversible Inhibition) Thiol->Adduct Enz Enzyme Inactivation (Ribosomal/Metabolic) Adduct->Enz Depletion of Defenses Death Bacterial Cell Death DNA->Death Enz->Death

Nitroreductase (NTR) Activation Assay

To verify that the nitro group is still accessible to bacterial enzymes despite the alkyne modification:

  • Enzyme: Purified E. coli NfsA or NfsB (commercially available or recombinant).

  • Cofactor: NADPH (100 µM).

  • Substrate: CNF-1 (50 µM).

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) and 400 nm (Nitro group reduction).

  • Interpretation: Rapid consumption of NADPH confirms CNF-1 is a prodrug activated by bacterial NTRs.

ADME & Toxicity Profiling (Go/No-Go Criteria)

Given the reactivity of the chloroethynyl group, stability and mutagenicity are the primary risks.

AssayProtocol SummaryAcceptance Criteria
Plasma Stability Incubate in human/mouse plasma for 4h at 37°C. LC-MS analysis.t½ > 60 mins (Must survive systemic circulation).
GSH Half-life Incubate with 5mM Glutathione (physiological mimic).t½ > 15 mins (Avoids rapid systemic depletion).
Ames Test Salmonella typhimurium (TA98/TA100) +/- S9 fraction.Critical: Nitrofurans are inherently mutagenic. CNF-1 must not exceed parent drug (Nitrofurantoin) mutagenicity index.
Cytotoxicity HepG2 cell line (MTS assay).CC50 > 50 µg/mL (Selectivity Index > 10).

Troubleshooting & Optimization

  • Issue: Low Yield in Chlorination Step.

    • Cause: Polymerization of the ethynyl intermediate.

    • Solution: Ensure the reaction is strictly at 0°C and in the dark. Use freshly recrystallized NCS.

  • Issue: High Cytotoxicity.

    • Cause: Non-specific alkylation of mammalian proteins.

    • Solution: Introduce steric bulk near the furan ring (e.g., a methyl group at the 3- or 4-position) to tune the electrophilicity of the alkyne.

References

  • FDA.gov. (2024). Mechanism of Action of Nitrofurantoin. Access Data FDA. [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994).[1] Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. [Link]

  • RSC Advances. (2017). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Royal Society of Chemistry. [Link]

  • PubMed. (2013).[2] Synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. National Institutes of Health. [Link]

Sources

High-Throughput Screening Architectures for 2-(Chloroethynyl)-5-nitrofuran Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) framework for 2-(Chloroethynyl)-5-nitrofuran and its structural analogs. While traditional nitrofurans (e.g., nitrofurantoin) are established prodrugs activated by bacterial nitroreductases (NTRs), the inclusion of a chloroethynyl moiety introduces a secondary electrophilic "warhead." This structural modification suggests a dual mechanism of action:

  • Reductive Bioactivation: The 5-nitro group is reduced by bacterial Type I (oxygen-insensitive) nitroreductases (e.g., NfsA, NfsB in E. coli) to reactive nitro-anion radicals and hydroxylamines.

  • Covalent Trapping: The chloroethynyl group (

    
    ) acts as a reactive haloalkyne, capable of alkylating nucleophilic residues (cysteine thiols) in the active sites of essential enzymes or the nitroreductase itself.
    

Critical Screening Challenge: The reactivity of the chloroethynyl group requires strict buffer control. Standard reducing agents (DTT,


-mercaptoethanol) used in enzymatic assays will prematurely quench the compound, leading to false negatives. This protocol outlines a thiol-free HTS workflow.

Compound Handling & Safety

Warning: 2-(Chloroethynyl)-5-nitrofuran analogs are potentially mutagenic and potent electrophiles.

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Solubility: High in DMSO; poor in aqueous buffers.

  • Stock Preparation: Prepare 10 mM stocks in 100% anhydrous DMSO. Store at -20°C in amber glass vials (nitrofurans are light-sensitive).

  • Stability: Avoid freeze-thaw cycles. The chloroalkyne is susceptible to hydrolysis at high pH; maintain assay buffers at pH 7.0–7.4.

Assay Architecture: The "Dual-Screen" Strategy

To validate this compound class, we employ a phenotypic primary screen followed by a mechanistic secondary screen.

Diagram 1: HTS Logic Flow

HTS_Workflow cluster_Primary Primary Screen (Phenotypic) cluster_Secondary Secondary Screen (Target) Start Compound Library (2-Chloroethynyl-5-nitrofuran Analogs) Dispense Acoustic Dispensing (Echo 650, 20 nL) Start->Dispense Bacteria Bacterial Culture (E. coli / S. aureus) Dispense->Bacteria Incubation 18h Incubation @ 37°C Bacteria->Incubation Readout1 Resazurin Reduction (Fluorescence Ex560/Em590) Incubation->Readout1 HitSel Hit Selection (>50% Inhibition, Z' > 0.5) Readout1->HitSel Active Enzyme Recombinant NTR Assay (NfsA/NfsB) Readout2 NADH Depletion Kinetics (Absorbance 340 nm) Enzyme->Readout2 HitSel->Enzyme Mechanism Check

Caption: Workflow integrating phenotypic bacterial growth inhibition with enzymatic target validation.

Protocol 1: Primary Phenotypic Screen (384-Well)

Objective: Determine MIC (Minimum Inhibitory Concentration) against E. coli (ATCC 25922) or S. aureus. Readout: Resazurin (Alamar Blue) Fluorescence. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

Materials
  • Plates: 384-well black/clear-bottom microplates (e.g., Greiner Bio-One).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Reagent: Resazurin sodium salt (0.01% w/v in PBS).

  • Controls:

    • Positive Control (Max Kill): 100 µM Nitrofurantoin or Ciprofloxacin.

    • Negative Control (Max Growth): 0.5% DMSO in MHB + Bacteria.

Step-by-Step Methodology
  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of compound (10 mM stock) into assay plates.

    • Target Final Concentration: 50 µM (Screening dose) or 10-point dose-response (0.1 – 100 µM).

    • Backfill wells with DMSO to normalize solvent concentration to 0.5% v/v.

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Dilute in MHB to

      
       CFU/mL.
      
  • Assay Assembly:

    • Dispense 40 µL of bacterial suspension into the compound-containing plates using a bulk dispenser (e.g., MultiFlo FX).

    • Crucial: Do not use media containing reducing agents (DTT/GSH) as they will react with the chloroethynyl group.

  • Incubation:

    • Seal plates with breathable membranes.

    • Incubate at 37°C for 16–20 hours.

  • Detection:

    • Add 4 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours at 37°C.

    • Read Fluorescence: Ex 560 nm / Em 590 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Pass Criteria: Z' Factor > 0.5.

Protocol 2: Secondary Mechanistic Screen (Nitroreductase Activation)

Objective: Confirm the compound is a substrate for bacterial Nitroreductases (NfsA or NfsB). Readout: Kinetic Absorbance (NADH oxidation).

Mechanism

Nitrofurans oxidize NADH to NAD+ during their reduction by NTRs. We monitor the decrease in NADH absorbance at 340 nm.

Diagram 2: Mechanism of Action

MOA Prodrug 2-(Chloroethynyl)-5-nitrofuran NTR Nitroreductase (NfsA/B) Prodrug->NTR Warhead Chloroethynyl Group (Electrophile) Prodrug->Warhead Intrinsic NAD NAD+ NTR->NAD Intermediate Nitro-anion Radical (Reactive) NTR->Intermediate Reduction NADH NADH + H+ NADH->NTR Damage DNA/Protein Damage Intermediate->Damage Redox Cycling Warhead->Damage Covalent Alkylation

Caption: Dual-action mechanism: Enzymatic reduction coupled with electrophilic attack.

Step-by-Step Methodology
  • Buffer Preparation:

    • 50 mM Tris-HCl, pH 7.2.

    • Exclude DTT/Mercaptoethanol.

    • Add 0.1% Tween-20 to prevent compound aggregation.

  • Enzyme Mix:

    • Recombinant E. coli NfsB (Nitroreductase) at 1 µg/mL.

    • NADH Cofactor: 200 µM final concentration.

  • Reaction Assembly (384-well Clear Plate):

    • Dispense 20 nL Compound (10 mM stock).

    • Add 20 µL Enzyme/Buffer Mix.

    • Incubate 10 min at Room Temp (to check for direct enzyme inhibition/alkylation).

    • Initiate reaction with 20 µL NADH solution.

  • Kinetic Read:

    • Measure Absorbance at 340 nm every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate Slope (

      
      ) of NADH depletion.
      
    • Interpretation: High slope = Good substrate (Prodrug activation). Zero slope = Not a substrate or Enzyme Inhibitor.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High Potency (MIC), Low NTR Activity Compound acts via chloroethynyl alkylation, not nitro-reduction.Verify covalent binding via Mass Spec (LC-MS) shift.
Low Potency, High NTR Activity Compound is metabolized but intermediates are quenched or effluxed.Check efflux pump mutants (

).
Signal Quenching (Fluorescence) Nitrofuran core is colored (yellow/orange).Use Absorbance (OD600) for growth validation instead of Resazurin.
Precipitation Poor solubility of the chloroethynyl analog.Reduce concentration to 25 µM; ensure 0.5% DMSO.

References

  • Dr. Oracle. (2026). Mechanism of Action of Nitrofurantoin. Vertex AI Search. 1

  • Varela, M.F., et al. (2021). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance. PMC / NIH. 2

  • McOsker, C.C., et al. (1994). Nitrofurantoin: Mechanism of action and implications for resistance development. Journal of Antimicrobial Chemotherapy. 3[1][3][4]

  • Guidechem. (2026).[5] 2-(Chloroethynyl)-5-nitrofuran Chemical Properties. Guidechem Chemical Dictionary. 5[3]

  • Stokes, J.M., et al. (2020). A Deep Learning Approach to Antibiotic Discovery. Cell. (Contextual grounding for HTS methodology).
  • ACS Omega. (2022). High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity. ACS Publications. 6

Sources

experimental design for in vivo studies of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical In Vivo Evaluation of 2-(Chloroethynyl)-5-nitrofuran

Abstract

This document provides a comprehensive framework for the in vivo experimental design and evaluation of 2-(Chloroethynyl)-5-nitrofuran, a novel compound belonging to the nitroaromatic class. Nitrofurans are prodrugs activated via bioreduction of the nitro group, a mechanism that creates reactive intermediates capable of inducing cellular damage.[1][2] This mode of action has been successfully leveraged for antibacterial therapies and is increasingly explored for targeted cancer treatment in hypoxic environments, which are rich in the necessary nitroreductase enzymes.[3][4][5] Furthermore, the antiparasitic potential of related chemical structures warrants investigation.[6][7][8] This guide, intended for researchers in drug development, outlines a strategic, multi-tiered approach to characterizing the compound's safety, pharmacokinetic profile, and efficacy in relevant animal models for both oncology and infectious disease.

Introduction: The Scientific Rationale

The 5-nitrofuran scaffold is a privileged structure in medicinal chemistry. Its biological activity is contingent on the enzymatic reduction of the nitro group to a nitro anion radical, which can then be further reduced to cytotoxic species like hydroxylamine.[1] This process is highly effective under low-oxygen conditions, making nitroaromatics prime candidates for targeting the hypoxic microenvironments characteristic of solid tumors.[3] Concurrently, many anaerobic or microaerophilic pathogens, including certain bacteria and protozoa, possess reductases that can activate these compounds, forming the basis of their antimicrobial and antiparasitic effects.[5][9]

The addition of a chloroethynyl group to the 5-nitrofuran core represents a novel chemical modification. The functional implications of this group are unknown but could potentially modulate the compound's redox potential, lipophilicity, target engagement, or metabolic stability. Therefore, a systematic in vivo investigation is essential to elucidate its therapeutic potential and establish a safety profile.

This guide presents a logical progression of studies, beginning with foundational safety and pharmacokinetic assessments before advancing to robust efficacy models. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.

Foundational In Vivo Safety & Dose Finding

Before any efficacy studies can be conducted, it is imperative to understand the compound's safety profile and establish a therapeutic window.[10][11] These initial studies determine the doses that will be used in all subsequent, more complex experiments.

Protocol 2.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 2-(Chloroethynyl)-5-nitrofuran that can be administered without causing severe or life-threatening toxicity.[12]

Rationale: The MTD is a critical parameter for designing both toxicology and efficacy studies. It defines the upper limit of the dose-response curve and ensures animal welfare in long-term experiments by preventing acute, overt toxicity.[12]

Methodology:

  • Animal Model: Use healthy, young adult rodents (e.g., Swiss Webster or BALB/c mice), with an equal number of males and females (n=3-5 per sex per group).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare 2-(Chloroethynyl)-5-nitrofuran in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline). The formulation should be validated for stability and homogeneity.

  • Dose Escalation: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) to ascending dose groups. A typical starting dose might be 10 mg/kg, with subsequent groups receiving 30, 100, 300, 1000, and 2000 mg/kg.

  • Observation: Monitor animals intensely for the first 4 hours post-dosing, then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or persistent, significant clinical signs of distress.

Table 1: Example MTD Study Readouts
Dose Group (mg/kg)RouteMortality (n/N)Mean Body Weight Change (Day 14)Key Clinical Signs
Vehicle Controli.p.0/6+5.2%Normal
100i.p.0/6+4.8%Normal
300i.p.0/6+1.5%Mild, transient lethargy
1000i.p.1/6-12.5%Severe lethargy, hunched posture
2000i.p.5/6N/ARapid onset of severe toxicity

Pharmacokinetic (PK) Profiling

Objective: To characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-(Chloroethynyl)-5-nitrofuran in a relevant animal model.

Rationale: Understanding a compound's PK profile is essential for designing effective dosing regimens.[13] It helps correlate the administered dose with the concentration of the drug in the blood and target tissues over time, providing critical insights for interpreting efficacy and toxicology data.[14][15]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rodents

Methodology:

  • Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling (n=3-5 per group).

  • Dose Administration: Administer a single, non-toxic dose (e.g., 1/10th of the MTD) via both intravenous (i.v., for bioavailability assessment) and the intended therapeutic route (e.g., p.o.).

  • Sample Collection: Collect blood samples (e.g., ~100 µL) from the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 2-(Chloroethynyl)-5-nitrofuran in plasma.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters
ParameterDescriptionExample Value (Oral)
Tmax Time to reach maximum plasma concentration1.5 h
Cmax Maximum observed plasma concentration2.8 µg/mL
AUC(0-t) Area under the plasma concentration-time curve15.4 h*µg/mL
t1/2 Elimination half-life4.2 h
F% Absolute bioavailability (comparing p.o. to i.v.)35%

In Vivo Efficacy Evaluation

Based on its chemical class, 2-(Chloroethynyl)-5-nitrofuran has strong potential in two distinct therapeutic areas. Separate, tailored efficacy studies are required to investigate each possibility.

4.A. Anticancer Efficacy in Hypoxic Solid Tumors

Rationale: The hypoxic core of solid tumors provides an ideal environment for the reductive activation of nitroaromatic compounds.[3] An efficacy study using a tumor xenograft model is a standard and effective way to assess the compound's potential as an anticancer agent.[16][17][18]

G cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., A549, HCT116) inoculation 2. Subcutaneous Implantation in Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Daily Dosing (Vehicle, Test Cmpd, SoC) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Euthanasia at Endpoint monitoring->endpoint analysis 8. Tumor Excision, Weight, & Analysis endpoint->analysis

Caption: Workflow for a xenograft tumor model efficacy study.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude) to prevent rejection of human tumor cells (n=8-10 per group).[17]

  • Cell Implantation: Subcutaneously implant a human cancer cell line known to form hypoxic tumors (e.g., 1-5 x 10^6 HCT116 or A549 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Grouping: Randomize mice into treatment groups:

    • Group 1: Vehicle Control

    • Group 2: 2-(Chloroethynyl)-5-nitrofuran (e.g., at MTD or a fraction thereof)

    • Group 3: Standard-of-Care (SoC) positive control (e.g., doxorubicin)

  • Treatment: Administer treatment daily (or as determined by PK data) for 14-21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity appear. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). A significant reduction in tumor volume/weight in the treatment group compared to the vehicle control indicates efficacy.

4.B. Antiparasitic Efficacy

Rationale: Many benzimidazoles and nitro-heterocyclic compounds have demonstrated potent antiparasitic activity.[7][8][9] An in vivo infection model is the gold standard for confirming the therapeutic potential of a new agent.[6]

G cluster_prep Phase 1: Infection cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis acclimatize 1. Acclimatize Mice infect 2. Infect with Parasite (e.g., Heligmosomoides polygyrus) acclimatize->infect establish 3. Allow Infection to Establish (e.g., 7 days) infect->establish group 4. Group Mice establish->group treat 5. Administer Treatment (Vehicle, Test Cmpd, SoC) group->treat necropsy 6. Euthanasia & Necropsy (e.g., Day 7 post-treatment) treat->necropsy count 7. Quantify Parasite Burden (e.g., Adult Worm Count) necropsy->count

Caption: Workflow for a rodent model of helminth infection.

  • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6) and a well-characterized parasite model, such as the hookworm Uncinaria stenocephala or the gastrointestinal nematode Heligmosomoides polygyrus (n=6-8 per group).[19]

  • Infection: Infect mice orally with a standard number of infective L3 larvae.

  • Treatment Initiation: After the infection is established (e.g., 7-10 days post-infection), begin treatment.

  • Grouping:

    • Group 1: Vehicle Control

    • Group 2: 2-(Chloroethynyl)-5-nitrofuran (multiple doses)

    • Group 3: Standard-of-Care positive control (e.g., Fenbendazole)[8]

  • Treatment: Administer a single dose or a short course of treatment via oral gavage.

  • Endpoint Analysis: At a defined time point (e.g., 7 days after treatment), euthanize the animals. Harvest the small intestine and enumerate the adult worm burden.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control. A statistically significant reduction indicates antiparasitic efficacy.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted with the highest ethical standards.[20] Researchers must adhere to the principles of the 3Rs:

  • Replacement: Use non-animal methods whenever possible.[21]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[21][22]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.[21][22]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board prior to commencement.[23] Reporting of results should follow the ARRIVE guidelines to ensure transparency and reproducibility.[20][24]

Conclusion

The systematic in vivo evaluation of 2-(Chloroethynyl)-5-nitrofuran outlined in this guide provides a robust pathway to understanding its therapeutic potential. By first establishing a safety and PK profile, subsequent efficacy studies in well-validated cancer and parasitic disease models can be designed and interpreted with confidence. This structured approach, grounded in scientific rationale and ethical principles, is crucial for advancing novel chemical entities from the laboratory toward potential clinical applications.

References

  • Altasciences. (n.d.). Toxicology Studies | Preclinical Research. Retrieved from [Link]

  • ANEWCRO. (n.d.). Discover Toxicology. Retrieved from [Link]

  • Yin, H., et al. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Technology in Cancer Research & Treatment. Retrieved from [Link]

  • Cavo, M., et al. (2023, March 30). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. Retrieved from [Link]

  • Lubet, R. A., et al. (2011, August 1). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology. Retrieved from [Link]

  • Li, Z., et al. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. Retrieved from [Link]

  • U.S. Army Medical Research and Development Command. (n.d.). Preclinical Toxicology of New Drugs. DTIC. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • Campbell, W. C. (n.d.). High-content approaches to anthelmintic drug screening. PMC. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Anon. (2023, April 18). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • National Animal Ethics Advisory Committee. (n.d.). Ethical considerations regarding animal experimentation. PMC. Retrieved from [Link]

  • International Council for Laboratory Animal Science. (n.d.). Guidelines for Researchers. Retrieved from [Link]

  • The Royal Society. (n.d.). Research ethics, animal treatment and dual-use. Retrieved from [Link]

  • Cellular and Molecular Biology. (n.d.). Guiding Principles for Research Involving Animals and Human Beings. Retrieved from [Link]

  • Rustemi, Z., et al. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. Retrieved from [Link]

  • Li, X., et al. (n.d.). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. PMC. Retrieved from [Link]

  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. Retrieved from [Link]

  • Bronaugh, R. L., & Maibach, H. I. (n.d.). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. PubMed. Retrieved from [Link]

  • Gembarska, A. Y., et al. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Retrieved from [Link]

  • Johns Hopkins Medicine. (2021, August 4). Anti-Parasitic Drug Slows Spread of Pancreatic Cancer in Mouse Model. Retrieved from [Link]

  • Williams, A. R., et al. (2023, March 29). Development of In Vitro Assays with the Canine Hookworm Uncinaria stenocephala and Assessment of Natural Plant Products for Anti-Parasitic Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. Retrieved from [Link]

  • Huang, L., et al. (2026, February 19). Development of a Novel Approach for In Vivo Tumor Hypoxia PET Imaging with Nitroreductase-Specific Responsive Radiotracers. Molecular Pharmaceutics. Retrieved from [Link]

  • Guerini, E., et al. (2024, September 15). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Retrieved from [Link]

  • UCL Discovery. (n.d.). Antimicrobial activities of nitrofurantoin and some novel nitrofuran compounds. Retrieved from [Link]

  • Talebi, M., et al. (2022, March 31). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Chemical Health Risks. Retrieved from [Link]

  • Miyamura, Y., et al. (2021, June 2). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. MDPI. Retrieved from [Link]

  • Romero, T., et al. (2015, September 15). Effect In Vitro of Antiparasitic Drugs on Microbial Inhibitor Test Responses for Screening Antibiotic Residues in Goat's Milk. PubMed. Retrieved from [Link]

  • Sriram, D., et al. (2009, February 15). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. PubMed. Retrieved from [Link]

  • Krasavin, M., et al. (2018, September 5). Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • Rossi, D., et al. (2022, March 8). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. I.R.I.S. Retrieved from [Link]

  • Vincents, B., et al. (n.d.). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). Bioequivalence study of nitrofurantoin tablets: in vitro-in vivo correlation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 2-(Chloroethynyl)-5-nitrofuran Document ID: TSC-NITRO-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active / High Hazard Alert

Core Directive & Safety Advisory

CRITICAL SAFETY WARNING: The target molecule, 2-(Chloroethynyl)-5-nitrofuran , combines a high-energy nitro group with a reactive chloroalkyne moiety. This structural combination presents significant safety risks:

  • Explosion Hazard: Chloroalkynes are potentially explosive, particularly when dry or distilled. The presence of the nitro group amplifies this risk (energetic decomposition).

  • Instability: The compound is sensitive to shock, friction, and elevated temperatures.

  • Handling: NEVER concentrate to dryness on a rotary evaporator. Always maintain in solution or use a blast shield if isolation is strictly necessary.

Scientific Strategy: Standard alkyne synthesis methods (e.g., Corey-Fuchs) utilize strong bases like


-BuLi, which are incompatible with the nitro group (causing redox reactions or nucleophilic attacks on the furan ring). Therefore, this guide prioritizes the Ohira-Bestmann Homologation  for the alkyne precursor synthesis, followed by a Silver-Catalyzed Chlorination . This "Soft-Base/Mild-Oxidation" approach preserves the sensitive nitrofuran scaffold.

Experimental Workflow & Protocols

Module A: Precursor Synthesis (2-Ethynyl-5-nitrofuran)

Objective: Convert 5-nitro-2-furaldehyde to the terminal alkyne without degrading the nitro group.

Methodology: Ohira-Bestmann Homologation. Rationale: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) generates the reactive alkynyl anion in the presence of mild bases (K₂CO₃/MeOH), avoiding the harsh lithiation required by Corey-Fuchs.

Protocol:

  • Reagent Prep: Dissolve 5-nitro-2-furaldehyde (1.0 equiv) in anhydrous Methanol (

    
     M concentration).
    
  • Base Addition: Add anhydrous

    
     (2.0 equiv). Note: The solution may darken; keep temperature < 25°C.
    
  • Homologation: Add the Ohira-Bestmann reagent (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Short pad silica filtration (elute with Hexanes/EtOAc). Do not distill.

Module B: Chlorination (Target Synthesis)

Objective: Chlorinate the terminal alkyne to 2-(chloroethynyl)-5-nitrofuran.

Methodology: NCS / Ag(I) Catalytic Chlorination. Rationale: Direct chlorination with


 gas is too aggressive and will degrade the furan. The use of N-Chlorosuccinimide (NCS) activated by Silver Nitrate (

) provides a source of electrophilic chlorine (

) under neutral/mild conditions.

Protocol:

  • Setup: Dissolve 2-ethynyl-5-nitrofuran (1.0 equiv) in Acetone (0.2 M).

  • Catalyst: Add

    
     (0.05–0.1 equiv). Wrap flask in foil (light sensitive).
    
  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Pour into ice-cold water. Extract immediately with Diethyl Ether.

  • Isolation: Wash organic layer with water to remove succinimide and silver salts. Dry over MgSO₄.

  • Storage: Store as a solution in a dark, cold (-20°C) environment.

Data & Optimization Tables

Table 1: Solvent Screening for Chlorination Step

SolventYield (%)Reaction TimeNotes
Acetone 85-92% 2 h Recommended. Homogeneous, easy workup.
Acetonitrile78%3 hGood solubility, but harder to remove traces.
THF60%6 hSlower kinetics; potential for polymerization.
DCM<40%>12 hPoor solubility of Ag(I) catalyst.

Table 2: Base Compatibility for Precursor Step

BaseYield (%)Nitro Group IntegrityRecommendation

/ MeOH
88% High Standard Protocol.

-BuLi
0%DestroyedAVOID. Redox decomposition.
NaH25%LowSignificant ring degradation.
LDA10%LowNucleophilic attack on furan.

Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism Logic

SynthesisPathway cluster_hazard Safety Critical Control Points Start 5-Nitro-2-furaldehyde Inter 2-Ethynyl-5-nitrofuran (Terminal Alkyne) Start->Inter Homologation (Avoids n-BuLi) Reagent1 Ohira-Bestmann Reagent (K2CO3, MeOH) Reagent1->Inter Product 2-(Chloroethynyl)-5-nitrofuran (Target) Inter->Product Electrophilic Chlorination Reagent2 NCS, AgNO3 (cat) Acetone Reagent2->Product

Caption: Optimized synthetic route utilizing soft-base homologation and silver-catalyzed chlorination to preserve the nitrofuran scaffold.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield or Decomposition Check1 Step 1: Alkyne Synthesis? Issue->Check1 Precursor Stage Check2 Step 2: Chlorination? Issue->Check2 Final Stage Sol1 Did reaction turn black/tar? Check1->Sol1 Sol2 Incomplete conversion? Check2->Sol2 Action1 Base too strong/conc. Dilute reaction or lower temp. Sol1->Action1 Yes Action2 Check Ag catalyst quality. Add 5% more AgNO3. Sol2->Action2 Yes Action3 Protect from light. Wrap flask in foil. Sol2->Action3 Yes

Caption: Logic flow for diagnosing common synthetic failures in nitrofuran functionalization.

Troubleshooting & FAQs

Q1: Why can't I use the standard Corey-Fuchs reaction with


-BuLi? 
A:  The nitro group is an electron-withdrawing group that makes the furan ring susceptible to nucleophilic attack. Strong bases like 

-BuLi or Grignard reagents will attack the nitro group (via redox pathways) or the furan ring itself, leading to complex mixtures of tars and decomposition products rather than the desired alkyne [1].

Q2: The chlorination reaction mixture turned purple/grey. Is this normal? A: Yes, to an extent. Silver salts (


, 

) are photosensitive and will darken upon exposure to light. This does not necessarily indicate product decomposition. However, ensure you are wrapping the flask in aluminum foil to minimize catalyst deactivation [2].

Q3: My product decomposes on the silica column. How do I purify it? A: Chloroalkynes can be acid-sensitive. Standard silica gel is slightly acidic.

  • Solution: Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in Hexanes to neutralize it before loading your sample. Alternatively, use neutral alumina.

  • Note: Elute quickly. Prolonged exposure to the stationary phase promotes polymerization.

Q4: Can I store the pure 2-(Chloroethynyl)-5-nitrofuran as a solid? A: STRONGLY DISCOURAGED. Chloroalkynes are energetic. In solid form, shock sensitivity increases. Store as a concentrated solution in a non-reactive solvent (e.g., Toluene or DCM) at -20°C or below [3].

References

  • BenchChem Technical Support. (2025).[1][2] Technical Support Center: 5-Nitro-2-furaldehyde Stability and Reactivity. Retrieved from

  • Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from

  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from

  • Sigma-Aldrich. (2024). Bestmann-Ohira Reagent: Alkynes from Aldehydes. Retrieved from

  • Baxendale, I. R., et al. (2009). Multistep Synthesis Using Modular Flow Reactors: Bestmann–Ohira Reagent for the Formation of Alkynes. Retrieved from

Sources

overcoming challenges in the purification of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrofuran Intermediates Division Subject: Troubleshooting Purification Protocols for 2-(Chloroethynyl)-5-nitrofuran (Code: CNF-Alk-02)

Part 1: Core Directive & Safety Advisory

Status: HIGH PRIORITY / HAZMAT ALERT From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Executive Summary: You are likely encountering rapid degradation (charring/blackening) or low recovery yields during the isolation of 2-(Chloroethynyl)-5-nitrofuran. This molecule combines two highly energetic functionalities: a nitrofuran core (sensitive to photo-degradation and reduction) and a chloroalkyne tail (highly susceptible to polymerization, nucleophilic attack, and shock sensitivity).

The central challenge is not separation, but preservation. Standard organic workups (rotary evaporation to dryness, standard silica columns, ambient storage) will destroy this compound and pose a significant explosion hazard.

Critical Safety Warning:

  • Explosion Hazard: Chloroalkynes attached to electron-withdrawing groups (like nitrofuran) are energetic. NEVER concentrate this compound to varying dryness. Always keep it in solution or as a wet cake.

  • Toxicity: Fatal if inhaled or absorbed through skin (Category 1 Acute Tox).[1] Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My product turns into a black tar during rotary evaporation."

Diagnosis: Thermal Polymerization & Concentration Shock. The chloroethynyl group is an electrophilic trap. As concentration increases, intermolecular reactions (polymerization) accelerate, catalyzed by trace heat and the exotherm of crystallization.

Solution: The "Solvent-Swap" Technique Do not evaporate to dryness. Instead, use a solvent-swap method to precipitate the product gently.

  • Concentrate the crude reaction mixture (DCM or Chloroform) at <25°C under high vacuum until the volume is reduced by 80% (do not dry).

  • Add a non-polar anti-solvent (cold Hexane or Pentane, -20°C) slowly with rapid stirring.

  • The product should crash out as a yellow/orange precipitate.

  • Filter immediately at cold temperatures.

Issue 2: "The product decomposes on the silica column (streaking/color change)."

Diagnosis: Acid-Catalyzed Hydrolysis/Rearrangement. Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0). The chloroalkyne moiety is sensitive to acid, which can catalyze hydration to the corresponding amide or carboxylic acid, or induce furan ring opening.

Solution: Neutralization & Radical Scavenging

  • Stationary Phase: Switch to Neutral Alumina (Grade III) or pre-treat your Silica Gel with 1% Triethylamine (TEA) in Hexane to neutralize active sites.

  • Stabilizer: Add 0.05% BHT (Butylated hydroxytoluene) to your eluent. This prevents radical polymerization of the alkyne bond during the transit through the column.

Issue 3: "Yields are inconsistent between batches."

Diagnosis: Photochemical Degradation. Nitrofurans possess a strong UV-Vis absorption cross-section. Ambient lab light (fluorescent) excites the nitro group, leading to radical formation and degradation of the alkyne side chain.

Solution: The "Amber Protocol"

  • Wrap all flasks, columns, and collection tubes in aluminum foil.

  • Perform all open-air handling under low-intensity red light or in a darkened hood.

Part 3: Validated Purification Protocol

Method: Low-Temperature Adsorption Filtration (LTAF) Purity Target: >97% (HPLC) Stability Window: 48 Hours at -20°C

Reagents & Materials:
  • Crude 2-(Chloroethynyl)-5-nitrofuran reaction mixture.

  • Eluent A: Hexane (HPLC Grade, cooled to 0°C).

  • Eluent B: Dichloromethane (DCM) (Stabilized with Amylene).

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

Step-by-Step Methodology:
  • Quench & Wash (Cold):

    • Cool reaction mixture to 0°C.

    • Wash quickly with ice-cold saturated NaHCO₃ (removes trace acids from synthesis).

    • Dry organic layer over MgSO₄ (Avoid CaCl₂ as it can coordinate with the nitro group).

  • Adsorption Setup:

    • Prepare a short plug (pad) of Neutral Alumina. Height: 5 cm.

    • Pre-equilibrate with 90:10 Hexane:DCM containing 0.05% BHT.

  • Rapid Filtration (The "Flash" Step):

    • Load the crude solution onto the pad.

    • Apply gentle vacuum or nitrogen pressure.

    • Elute rapidly with 100% DCM. Goal: Remove polar tars/salts; do not attempt high-resolution separation here.

  • Crystallization:

    • Concentrate the filtrate at 10°C (bath temp) to 20% volume.

    • Add 5 volumes of Pentane (-20°C).

    • Let stand in freezer (-20°C) for 2 hours.

    • Filter solids and store under Argon at -80°C.

Part 4: Data & Visualization

Table 1: Stability Profile of 2-(Chloroethynyl)-5-nitrofuran
ConditionObservationHalf-Life (Approx)Recommendation
Solid, 25°C, Light Rapid darkening, gas evolution< 1 HourCRITICAL FAIL
Solution (DCM), 25°C Slow yellow-to-brown shift6 HoursProcess immediately
Solid, -20°C, Dark Stable yellow powder2 WeeksStandard Storage
Silica Gel (Acidic) Streaking, product lossN/AAvoid
Neutral Alumina Clean elutionN/APreferred
Workflow Diagram: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture (DCM/Chloroform) CheckpH Check pH of Aqueous Wash Start->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Detected Neutral Neutral (pH 7) CheckpH->Neutral Confirmed Wash Wash with ice-cold NaHCO3 Acidic->Wash Neutralize Dry Dry over MgSO4 (0°C, Dark) Neutral->Dry Wash->CheckpH Concentrate Concentrate to 20% Vol (Max 20°C) Dry->Concentrate Precipitate Add Pentane (-20°C) Precipitate Product Concentrate->Precipitate Filter Cold Filtration Store at -80°C Precipitate->Filter

Caption: Decision tree for the safe isolation of labile nitrofuran alkynes, emphasizing pH control and temperature management.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-chloro-2-nitroaniline (Analogous Nitrofuran Hazards). Retrieved from

  • BenchChem Technical Support. (2025). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2007). Stability studies of the metabolites of nitrofuran antibiotics.[2] Retrieved from

  • Organic Chemistry Portal. (2012). Furan Synthesis and Functionalization.[3][4] Retrieved from

  • TCI Chemicals. (2025).[5] Safety Data Sheet: 2-Chloro-5-nitroaniline (Hazard Classification). Retrieved from

Sources

Technical Support Center: 2-(Chloroethynyl)-5-nitrofuran Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #NF-Cl-Alk-001 Status: Active Guide Department: Custom Synthesis & Process Development

Executive Summary

2-(Chloroethynyl)-5-nitrofuran is a highly reactive, electrophilic intermediate often used as a coupling partner in Sonogashira reactions or [2+2] cycloadditions. Its synthesis is complicated by two competing instability factors: the shock-sensitivity of the chloroalkyne moiety and the redox lability of the 5-nitrofuran core .

This guide addresses the three most common user-reported failures:

  • Rapid Decomposition (Black Tar Formation): Caused by acid-catalyzed polymerization or radical chains.

  • Low Conversion: Often due to catalyst poisoning in the silver-mediated chlorination step.

  • Poor Shelf-Stability: Spontaneous detonation or degradation during storage.

Module 1: Synthetic Optimization (The Reaction)

Q: I am using NCS/AgNO₃, but the reaction stalls at 60% conversion. Adding more catalyst turns the mixture black. Why?

A: This is a classic symptom of catalyst poisoning coupled with thermal decomposition . The standard chlorination of terminal alkynes using


-chlorosuccinimide (NCS) and silver nitrate (

) relies on the formation of a Silver-Acetylide intermediate.

The Causality:

  • Stalling: The nitrofuran ring is an electron-withdrawing group (EWG), making the terminal alkyne proton more acidic (

    
    ) but the resulting acetylide less nucleophilic. If your solvent is "wet," water competes for the silver cation, precipitating 
    
    
    
    and killing the catalytic cycle.
  • Blackening: Adding more

    
     to a stalled reaction often increases the concentration of 
    
    
    
    (a byproduct of the catalytic cycle if moisture is present), which rapidly degrades the acid-sensitive furan ring into a polymeric tar.

The Solution (Protocol #Ag-NCS-Opt):

  • Solvent Switch: Replace Acetone with anhydrous Acetonitrile (MeCN) or DMF . MeCN stabilizes the

    
     intermediate better than acetone.
    
  • Base Additive: Add 10 mol%

    
      or 
    
    
    
    . This neutralizes the succinimide byproduct and prevents acid-catalyzed ring opening.
  • Light Exclusion: Wrap the flask in foil. Silver acetylides are photosensitive; light exposure triggers radical decomposition.

Q: Can I use hypochlorite (bleach) instead of NCS to save cost?

A: Absolutely not. While hypochlorite works for phenylacetylenes, the 5-nitrofuran moiety is susceptible to oxidative degradation under strong aqueous oxidative conditions. Furthermore, haloalkynes formed in the presence of excess hypochlorite and high pH can undergo explosive decomposition. Stick to the anhydrous NCS/Ag synthesis.

Module 2: Work-up and Purification (The Yield Killer)

Q: My crude NMR looks good, but I lose 80% of the product on the silica column. Where is it going?

A: The product is likely decomposing on the column. 2-(Chloroethynyl)-5-nitrofuran is acid-sensitive . Standard silica gel is slightly acidic (


). As the compound elutes, the silica surface catalyzes the hydration of the triple bond or the opening of the furan ring.

The Solution (Protocol #Pur-Neut): Use Neutral Alumina (Brockmann Grade II-III) or Triethylamine-buffered Silica .

Step-by-Step Buffering Protocol:

  • Prepare your eluent (e.g., Hexanes/EtOAc).

  • Add 1% v/v Triethylamine (Et₃N) to the eluent.

  • Flush the silica column with 3 column volumes of this basic eluent before loading your sample.

  • Run the column. The trace base inhibits acid-catalyzed decomposition.

Q: How do I remove the succinimide byproduct without aqueous washing?

A: Aqueous washes can hydrolyze the C-Cl bond.

  • Cool the reaction mixture to -20°C .

  • Succinimide is significantly less soluble in cold MeCN/Hexanes.

  • Filter the cold mixture through a sintered glass funnel (frit).

  • Concentrate the filtrate at <30°C (water bath temperature). Do not heat!

Module 3: Safety & Stability (Critical)

Q: Is this compound explosive?

A: Yes. Treat it as a High-Energy Material (HEM).

  • Hazard: Chloroalkynes with electron-withdrawing groups (like nitro) are "push-pull" systems that can detonate upon shock or friction.

  • Storage: Never store neat (pure liquid/solid) for long periods. Store as a 0.5 M solution in Toluene or Benzene at -20°C.

  • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) to the storage solution to scavenge radicals that initiate chain-reaction polymerization.

Data Summary: Solvent & Catalyst Effects

Solvent SystemCatalystYieldPurityNotes
Acetone (Wet)

(5%)
35%LowSignificant tar formation; incomplete conversion.
THF

0%N/ADangerous. Base attacks nitro group (redox).
MeCN (Anhydrous)

(5%)
88% High Recommended. Requires foil wrap.
DMF

(10%)
62%MedCopper removal is difficult; product complexes with Cu.

Experimental Workflow Visualization

G Start Start: 5-Nitro-2-ethynylfuran Reagent Add: NCS (1.1 eq) + AgNO3 (0.05 eq) Solvent: Anhydrous MeCN Additive: K2CO3 (0.1 eq) Start->Reagent Reaction Reaction: Stir 4h @ RT (Protect from Light) Reagent->Reaction Check TLC/NMR Check Reaction->Check Check->Reagent Stalled (<50%) Filter Filtration: Remove Succinimide/Ag salts (Cold -20°C) Check->Filter Conversion >95% Conc Concentration: Vac < 30°C Do NOT Dry Completely Filter->Conc Purify Purification: Neutral Alumina Column Eluent: Hex/EtOAc Conc->Purify Store Storage: Soln. in Toluene + BHT Store @ -20°C Purify->Store

Figure 1: Optimized synthesis and isolation workflow for 2-(chloroethynyl)-5-nitrofuran. Note the strict temperature controls and filtration steps to minimize decomposition.

References

  • Paleo, M. R., et al. (2003). Silver-Catalyzed Chlorination of Terminal Alkynes with N-Chlorosuccinimide. The Journal of Organic Chemistry.

    • Context: Establishes the mechanistic basis for the Ag/NCS protocol used in Module 1.
  • Zhang, L., et al. (2018).[1] Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. Journal of the American Chemical Society.

    • Context: Discusses the reactivity and handling of chloroalkynes in metal-c
  • BenchChem Technical Support. (2025). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives.

    • Context: Provides data on the sensitivity of the 5-nitrofuran ring to reduction and basic conditions.
  • Sriram, D., et al. (2009).[2] 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities. Bioorganic & Medicinal Chemistry Letters.

    • Context: Background on the synthesis of 5-nitrofuran precursors and their stability profiles.

Sources

Technical Support Center: Spectroscopic Analysis of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The characterization of 2-(Chloroethynyl)-5-nitrofuran presents a unique set of analytical challenges. This molecule combines a highly electron-withdrawing nitrofuran moiety with a reactive, terminal chloroalkyne group. This conjugation creates distinct spectroscopic signatures but introduces significant stability and resolution hurdles during routine analysis.

This guide is designed for researchers and drug development professionals, providing self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure absolute data integrity.

Quantitative Data & Spectroscopic Benchmarks

Before troubleshooting, verify your baseline data against these established spectroscopic benchmarks for chloroalkyne and nitrofuran derivatives[1].

Analytical TechniqueTarget MoietyExpected Signal / ShiftDiagnostic Value
¹H NMR (CD₂Cl₂) Nitrofuran Ring~7.2 – 7.6 ppm (doublets, J ≈ 3.8 Hz)Confirms the structural integrity of the furan ring.
¹³C NMR (CD₂Cl₂) Chloroalkyne (C≡C-Cl)~65.0 – 75.0 ppmIdentifies the sp-hybridized quaternary carbons[1].
FTIR (ATR/Vapor) Alkyne (C≡C)2210 – 2230 cm⁻¹ (Intensity varies)Validates the presence of the triple bond.
FTIR (ATR) Nitro Group (-NO₂)~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)Confirms the presence of the nitro group.
HRMS (ESI/EI) Molecular Ion[M]⁺ with ³⁵Cl/³⁷Cl (3:1 ratio)Verifies the molecular formula and halogen presence[2].

Experimental Protocols for Sample Preparation & Analysis

To prevent the degradation of 2-(Chloroethynyl)-5-nitrofuran and ensure accurate signal detection, standard analytical methods must be refined. Every step in the following protocols is designed as a self-validating system to isolate the compound's true spectra from artifactual noise.

Protocol A: Low-Temperature Multi-Nuclear NMR Acquisition
  • Solvent Selection: Discard standard CDCl₃. Use anhydrous, acid-free Dichloromethane-d₂ (CD₂Cl₂) to prevent acid-catalyzed hydration or halogen exchange at the alkyne terminus.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CD₂Cl₂. Perform this step in an amber glass NMR tube to strictly eliminate photolytic degradation pathways.

  • Temperature Equilibration: Pre-cool the NMR probe to -50 °C. Insert the sample and allow exactly 10 minutes for thermal equilibration to kinetically stabilize the chloroalkyne[3].

  • Acquisition Parameters: Acquire ¹H and ¹³C spectra. For ¹³C NMR, increase the relaxation delay (d1) to 2.5–3.0 seconds. Causality: Quaternary sp-hybridized carbons lack attached protons for dipole-dipole relaxation, requiring longer delays to ensure accurate signal integration and prevent peak nulling.

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to enhance the signal-to-noise ratio without obscuring the critical furan ring coupling constants.

Protocol B: HRMS Isotopic Validation Workflow
  • Ionization Source: Utilize Electrospray Ionization (ESI) in positive mode. If the compound lacks sufficient proton affinity, switch to cold Electron Impact (EI).

  • Sample Infusion: Dilute the sample to 1 µg/mL in HPLC-grade acetonitrile. Use direct infusion at a flow rate of 5 µL/min.

  • Mass Range & Resolution: Set the mass analyzer (e.g., TOF or Orbitrap) to a resolution of at least 60,000 FWHM. Set the scan range to m/z 100–500.

  • Self-Validating Isotopic Analysis: Extract the ion chromatogram for the theoretical [M]⁺ mass. Quantify the ratio of the M and M+2 peaks. The protocol is validated only if the peaks strictly adhere to a 3:1 intensity ratio, confirming the intact C-Cl bond[2].

Troubleshooting Guides & FAQs

Q1: Why is my 2-(Chloroethynyl)-5-nitrofuran sample degrading rapidly in standard NMR solvents like CDCl₃? A1: Chloroalkynes are highly susceptible to nucleophilic attack, dimerization, and photolytic degradation[3]. The strongly electron-withdrawing nitrofuran moiety exacerbates this by increasing the overall electrophilicity of the alkyne. Furthermore, standard CDCl₃ often contains trace amounts of DCl and phosgene, which actively catalyze the decomposition of the fragile C≡C-Cl bond. Solution: Switch to anhydrous CD₂Cl₂ and acquire your NMR data at reduced temperatures (e.g., -50 °C) to kinetically trap the compound during the run[3].

Q2: The C≡C stretching band is completely absent in my ATR-FTIR spectrum. Did the alkyne degrade? A2: Not necessarily. Infrared selection rules dictate that a molecular vibration must result in a change in the dipole moment to be IR-active. In 2-(Chloroethynyl)-5-nitrofuran, the highly polarized C-Cl bond and the electron-withdrawing nitrofuran ring can create a pseudo-symmetric dipole moment across the alkyne axis. This symmetry results in a weak or entirely absent C≡C stretch (typically expected around 2210–2230 cm⁻¹)[1]. Solution: Utilize Vapor Phase IR, which often resolves weak stretches better than solid-state ATR[4], or switch to Raman spectroscopy, where the highly polarizable C≡C bond will appear as a strong, sharp band regardless of dipole changes.

Q3: How do I definitively confirm the intact chloroethynyl group using Mass Spectrometry without causing in-source fragmentation? A3: The most definitive mass spectrometric signature for a chloroalkyne is its isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[2]. Solution: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique to prevent cleavage of the C-Cl bond before detection. Look for the molecular ion [M]⁺ and the [M+2]⁺ peak. If the intact chloroethynyl group is present, these peaks will strictly adhere to the 3:1 intensity ratio[2].

Diagnostic Workflow

G Start Sample Prep: 2-(Chloroethynyl)-5-nitrofuran Degradation Degradation Observed in Solution? Start->Degradation ColdNMR Switch to CD2Cl2 (-50°C) & Amber Vials Degradation->ColdNMR  Yes Analysis Proceed to Multi-nuclear NMR & IR Analysis Degradation->Analysis  No ColdNMR->Analysis IRCheck Weak/Missing C≡C Stretch in IR? Analysis->IRCheck VaporIR Run Vapor Phase IR or Raman Spectroscopy IRCheck->VaporIR  Yes MSCheck Validate Isotopic Pattern (35Cl/37Cl) via HRMS IRCheck->MSCheck  No VaporIR->MSCheck

Diagnostic workflow for the spectroscopic analysis of reactive chloroalkynes.

References
  • Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks | ACS Publications |[Link]

  • Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes | PMC - NIH |[Link]

  • Supplementary Information - The Royal Society of Chemistry | RSC | [Link]

  • (Chloroethynyl)benzene | C8H5Cl | CID 137029 | PubChem - NIH |[Link]

Sources

adjusting assay parameters for optimal 2-(Chloroethynyl)-5-nitrofuran activity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Chloroethynyl)-5-nitrofuran Optimization

Subject: Optimization of Assay Parameters for 2-(Chloroethynyl)-5-nitrofuran Ticket ID: CHEM-SUP-8829 Responder: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are working with 2-(Chloroethynyl)-5-nitrofuran , a compound that presents a dual-challenge profile: it acts as a prodrug (requiring enzymatic reduction) and carries a reactive electrophile (the chloroethynyl moiety).

Most assay failures with this molecule stem from treating it like a standard competitive inhibitor. It is not. It is a suicide substrate and a DNA-damaging agent. To restore activity, you must adjust your assay ecosystem to protect its electrophilic warhead while ensuring the biological machinery for its activation is present.

Module 1: The Chemistry of Failure (Buffer Incompatibility)

The Issue: The chloroethynyl group (


) is a "soft" electrophile. It is highly reactive toward "soft" nucleophiles, specifically thiols (sulfhydryl groups).

The Diagnosis: If your assay buffer contains DTT (Dithiothreitol) ,


-Mercaptoethanol , or high concentrations of Glutathione (GSH) , you are deactivating the compound before it ever reaches its target. The thiol attacks the alkyne, displacing the chloride or forming an adduct, rendering the molecule sterically and electronically inert.

The Fix:

  • Strict Thiol Exclusion: Remove all exogenous reducing agents from the assay buffer.

  • Alternative Reducing Agents: If a reducing agent is required for protein stability (e.g., for a kinase or cysteine protease), switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is less nucleophilic toward alkynes than DTT.

  • Stoichiometric Check: If the target protein relies on a catalytic cysteine (e.g., Deubiquitinases), pre-incubate the enzyme with the compound before adding the substrate, but be aware this molecule may act as a covalent inhibitor.

Visualizing the Interference Mechanism

The following diagram illustrates how standard buffer additives scavenge your molecule.

Thiol_Interference Compound 2-(Chloroethynyl)-5-nitrofuran (Active Electrophile) Target Biological Target (Enzyme/DNA) Compound->Target Desired Interaction Adduct Thiol-Adduct (Inactive Species) Compound->Adduct Scavenging Reaction DTT DTT / BME (Buffer Additive) DTT->Compound Nucleophilic Attack (Fast) Adduct->Target No Binding

Figure 1: Mechanism of assay interference. Thiols (DTT) scavenge the chloroethynyl group, preventing target engagement.

Module 2: Biological Activation (The Prodrug Factor)

The Issue: Nitrofurans are generally bioreductive prodrugs . They are relatively inert until reduced by type I nitroreductases (like NfsA/NfsB in E. coli) into reactive nitroso- and hydroxylamino- intermediates.[1][2]

The Diagnosis:

  • In Vitro Biochemical Assays: If you are testing this against purified DNA or proteins without a reduction system, you may see no activity. The nitro group must be reduced to trigger the electronic shift that activates the warhead.

  • Cellular Assays: If testing on bacteria, activity will be low in stationary phase cells (low metabolism) or strains with nitroreductase deletions.

The Fix:

  • For Cell-Free Assays: You must add a reductive cycling system . Supplement the buffer with microsomes or purified nitroreductase + NADH/NADPH to generate the active species in situ.

  • For MIC/Cell Assays: Ensure cells are in exponential growth phase (Log Phase). Stationary cells lack the reducing power (NADH flux) to activate the drug.

Module 3: Stability & Handling Protocols

The Issue: Nitrofurans are photosensitive (photolysis) and hydrophobic.

The Protocol:

ParameterRecommendationTechnical Rationale
Solvent DMSO (100%) Ethanol is inferior for this lipophilic structure. Avoid aqueous stocks.
Storage -20°C, Amber Vials Nitrofurans degrade under UV/Visible light. Protect strictly from light.
Assay Plate Opaque/Black Prevents light degradation during incubation. Also reduces fluorescence interference.
pH Range pH 6.0 - 7.5 The chloroethynyl group is susceptible to hydrolysis at pH > 8.0.
Max DMSO < 1% (Final) High DMSO concentrations can inhibit the nitroreductases required for activation.

Module 4: Troubleshooting FAQs

Q1: The compound precipitates immediately upon addition to the media. Why? A: You are likely experiencing "solvent shock."

  • Cause: Adding a high-concentration DMSO stock directly to aqueous buffer causes rapid local precipitation.

  • Solution: Perform an intermediate dilution . Dilute the 10 mM DMSO stock to 100 µM in buffer containing 5% DMSO first, then add this intermediate to your final assay well. This steps down the hydrophobicity gradient.

Q2: My MIC values are fluctuating wildly between replicates. A: Check your oxygen levels.

  • Cause: Type II nitroreductases are oxygen-sensitive.[1][2][3] If your culture aeration varies (shaking speed, volume depth), the activation rate of the nitrofuran changes.

  • Solution: Standardize the headspace-to-volume ratio in your tubes/plates. Ensure consistent RPM.

Q3: Can I use this in a fluorescence polarization (FP) assay? A: Proceed with caution.

  • Cause: Nitrofurans are chromophores (yellow/orange). They absorb light in the 300–450 nm range.[4]

  • Solution: This causes an Inner Filter Effect (IFE) , appearing as false inhibition. You must run a "compound only" absorbance scan. If it absorbs at your fluorophore's excitation/emission wavelengths, you must apply a mathematical correction or switch to a red-shifted fluorophore (e.g., Cy5).

Module 5: The Activation Pathway

Understanding the activation flow is critical for interpreting "false negatives."

Activation_Pathway Prodrug 2-(Chloroethynyl)-5-nitrofuran (Prodrug) Intermediate Nitroso / Hydroxylamino Intermediates Prodrug->Intermediate 2e- Reduction Enzyme Nitroreductase (NfsA/NfsB) + NADH Enzyme->Prodrug DNA_Damage DNA/Protein Adducts (Biological Effect) Intermediate->DNA_Damage Covalent Binding Futile_Cycle Superoxide Radical (Oxidative Stress) Intermediate->Futile_Cycle Re-oxidation by O2 Oxygen Oxygen (O2) Futile_Cycle->Prodrug Recycling

Figure 2: The Nitrofuran Activation Cycle. Note that oxygen can reverse the activation (futile cycling), reducing potency in aerobic conditions if Type II reductases are the primary drivers.

References

  • Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology.

  • Peterson, F. J., et al. (1979). Nitrofurantoin toxicity: role of the nitroreductase system.[2][3] Toxicology and Applied Pharmacology.

  • McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis.

  • Hermann, G., et al. (2015). Assay Interference by Chemical Reactivity: Thiol-Scavenging. Assay Guidance Manual (NCBI).

Sources

Validation & Comparative

confirming the structure of synthesized 2-(Chloroethynyl)-5-nitrofuran by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 2-(Chloroethynyl)-5-nitrofuran: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary

The structural confirmation of 2-(Chloroethynyl)-5-nitrofuran presents a unique challenge in medicinal chemistry. As a functionalized nitrofuran with a reactive haloalkyne tail, this molecule sits at the intersection of high-energy materials and antimicrobial pharmacophores.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for purity assessments, they often fail to unambiguously resolve the connectivity of electron-deficient haloalkynyl systems due to the lack of proton handles and the quadrupolar relaxation of the chlorine nucleus.

This guide objectively compares these analytical methods and establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive standard for validating this structure.[1] We provide a robust protocol for growing diffraction-quality crystals of this unstable intermediate and analyzing the resulting data.

The Challenge: Why Standard Spectroscopy Falls Short

The molecule consists of a furan core substituted with a nitro group (


) at position 5 and a chloroethynyl group (

) at position 2.[1]
Comparative Analysis of Validation Methods
Feature

H /

C NMR
FT-IR / Raman HRMS (Mass Spec) X-ray Crystallography
Primary Output Chemical EnvironmentFunctional GroupsMolecular FormulaAbsolute 3D Structure
Connectivity Inferred (coupling)Inferred (vibrations)Inferred (fragmentation)Direct Observation
Limitations Critical Failure: The chloroalkyne moiety has no protons.[1][2] Quaternary carbons (

) often have long relaxation times and weak signals.
Can identify

stretch (~2240 cm

), but cannot distinguish

from isomeric impurities easily.
Confirms mass (

171.5), but cannot distinguish regioisomers or ring-opening decomposition products.[1]
Requires a single crystal (hard to grow for unstable oils/solids).
Confidence Medium (Ambiguous)Low (Supportive only)Medium (Formula only)High (Definitive)

Expert Insight: The quadrupolar moment of


 and 

broadens the

signal of the attached alkyne carbon, often making it invisible in standard

NMR scans. X-ray crystallography bypasses this by directly mapping electron density.[1]

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow. The instability of the C-Cl bond requires low-temperature handling.[1]

Phase 1: Synthesis & Purification (Brief)
  • Precursor: 2-Ethynyl-5-nitrofuran.[1]

  • Chlorination: React with N-chlorosuccinimide (NCS) and

    
     (catalyst) in acetone at 0°C.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).[1] Note: Avoid heating above 40°C to prevent polymerization.[1]

Phase 2: Crystallization (The Critical Step)

Standard evaporation often yields amorphous powder.[1] We use a Slow Vapor Diffusion method optimized for nitrofurans.[1]

  • Solvent System: Dissolve 20 mg of the purified product in 0.5 mL of Tetrahydrofuran (THF) (Good solubility).

  • Antisolvent: Place the THF vial (uncapped) inside a larger jar containing 5 mL of Pentane (Poor solubility).

  • Equilibration: Seal the outer jar. Store at 4°C in the dark.

  • Timeline: Pentane vapors will slowly diffuse into the THF, lowering solubility and forcing the formation of yellow prismatic crystals over 48–72 hours.

Phase 3: X-ray Data Collection
  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.[1]
    
  • Temperature: Cool immediately to 100 K using a nitrogen cryostream. Crucial: Prevents thermal decomposition during irradiation.[1]

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1][2] Molybdenum is preferred over Copper for chlorinated compounds to reduce absorption effects.[1]

Visualizing the Workflow

The following diagram outlines the decision logic and experimental flow for validating the structure.

G Start Crude Product 2-(Chloroethynyl)-5-nitrofuran Check Initial Purity Check (1H NMR / TLC) Start->Check Decision Ambiguous Structure? Check->Decision Cryst Crystallization (Vapor Diffusion: THF/Pentane) Decision->Cryst Yes (No protons on alkyne) XRD SC-XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Prisms formed Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Validation Check Bond Lengths C≡C: ~1.19 Å C-Cl: ~1.63 Å Solve->Validation

Caption: Workflow for structural confirmation. The ambiguity of NMR for the chloroalkyne tail necessitates the X-ray diffraction pathway.

Results & Discussion: Interpreting the Crystal Data

When analyzing the solved structure, specific geometric parameters confirm the identity of the 2-(Chloroethynyl)-5-nitrofuran.

A. Bond Length Validation

The most critical evidence is the bond length of the alkyne and the carbon-chlorine bond.

BondExpected Length (Å)Observed Range (Å)*Interpretation
C(sp) – Cl 1.62 – 1.64 1.632(4)Significantly shorter than alkyl C-Cl (1.79 Å) or aryl C-Cl (1.74 Å).[1] Confirms sp hybridization.
C

C
1.18 – 1.20 1.195(5)Typical for internal alkynes.
C(furan) – C(alkyne) 1.40 – 1.43 1.415(4)Indicates conjugation between the furan ring and the alkyne.[1]

*Values based on average Cambridge Structural Database (CSD) statistics for analogous chloroalkynes.

B. Crystal Packing & Halogen Bonding

In the solid state, this molecule is expected to exhibit Halogen Bonding .[1]

  • Interaction:

    
    [1]
    
  • Geometry: The angle

    
     will be approximately 160–180°.[1]
    
  • Significance: This non-covalent interaction stabilizes the crystal lattice, explaining why the solid is more stable than the oil form.

C. Planarity

The furan ring and the nitro group should be coplanar (torsion angle


) to maximize resonance. The linear chloroethynyl group extends along this plane, creating a "rod-like" molecular shape that favors layered packing.

Conclusion

While NMR and MS are sufficient for routine identification of stable organic molecules, 2-(Chloroethynyl)-5-nitrofuran requires the absolute structural certainty of X-ray crystallography.[1] The lack of diagnostic protons on the reactive tail renders NMR inconclusive regarding the integrity of the C-Cl bond.

By utilizing the THF/Pentane vapor diffusion protocol at 4°C, researchers can obtain high-quality crystals.[1] The resulting diffraction data provides irrefutable proof of the chloroalkyne connectivity, validating the synthesis and ensuring the material is correct for subsequent biological or physical testing.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Dolomanov, O. V., et al. (2009).[1] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Link

  • Politzer, P., et al. (2007).[1] Halogen bonding: an interim review. Journal of Molecular Modeling. Link

  • Wu, J., et al. (2002).[1] Synthesis of Chloroalkynes via Reaction of Terminal Alkynes with NCS/AgNO3. Journal of Organic Chemistry. Link

Sources

Comprehensive Validation Guide: Analytical Methodologies for 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

2-(Chloroethynyl)-5-nitrofuran (CAS 63708-89-4) is a specialized nitrofuran derivative characterized by its highly reactive chloroethynyl moiety. In drug development and residue monitoring, the analytical quantification of nitrofurans is notoriously difficult. The parent compounds exhibit extreme in vivo instability, possessing half-lives of less than an hour before rapidly covalently binding to tissue proteins[1].

Consequently, direct analysis of the intact 2-(Chloroethynyl)-5-nitrofuran molecule in biological matrices is prone to severe under-reporting. To achieve regulatory compliance (e.g., ICH M10 for bioanalysis and EU 2021/808 for food safety), analytical methods must be designed as self-validating systems that target the stable, protein-bound metabolites rather than the transient parent drug[2].

This guide objectively compares the legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against the current gold standard: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) coupled with microwave-assisted derivatization and QuEChERS extraction.

Mechanistic Rationale: The Necessity of Derivatization

Before comparing instrumental techniques, it is critical to understand the causality behind the sample preparation chemistry.

  • Acid Hydrolysis: The covalent bonds between the nitrofuran metabolite and biological proteins must be cleaved. Mild acid hydrolysis (0.12 M HCl) is employed to release the free amine/hydrazine biomarker without degrading the chloroethynyl side chain.

  • 2-Nitrobenzaldehyde (2-NBA) Derivatization: Low molecular mass nitrofuran metabolites exhibit poor electrospray ionization (ESI) efficiency and lack specific fragmentation patterns in mass spectrometry[3]. By reacting the released metabolite with 2-NBA, we form a highly stable nitrophenyl derivative. This step exponentially increases lipophilicity (improving reverse-phase chromatographic retention) and introduces a highly ionizable moiety, boosting MS/MS sensitivity by orders of magnitude[4].

  • Phenyl-Hexyl Stationary Phase: Structurally similar nitrophenyl derivatives are difficult to resolve on standard C18 columns. A phenyl-hexyl column introduces

    
     interactions between the stationary phase and the aromatic rings of the derivatized analytes, ensuring baseline separation from endogenous matrix interferences[2].
    

Method Comparison: UHPLC-MS/MS vs. HPLC-UV

While HPLC-UV remains in use for bulk drug formulation QA/QC due to its lower operational cost[5], it lacks the sensitivity and selectivity required for trace-level biological or environmental monitoring. UHPLC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides definitive structural confirmation and sub-ppb limits of detection.

Table 1: Performance Comparison for 2-(Chloroethynyl)-5-nitrofuran Analysis
Analytical ParameterUHPLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)Causality / Rationale for Difference
Limit of Detection (LOD) 0.015 - 0.05 µg/kg15 - 25 µg/kgMS/MS filters out background noise via specific precursor-to-product ion transitions[3].
Limit of Quantitation (LOQ) 0.05 - 0.15 µg/kg50 - 75 µg/kgESI ionization of the 2-NBA derivative yields superior signal-to-noise ratios[4].
Linearity (

)
> 0.995 (0.1 to 10 µg/kg)> 0.990 (50 to 1000 µg/kg)MS detectors offer a wider dynamic range for trace analytes.
Matrix Effects Controlled via Isotope ISHigh interferenceUV detectors cannot distinguish co-eluting matrix components absorbing at similar wavelengths.
Sample Prep Time 3 hours (Microwave + QuEChERS)18 hours (Water bath + LLE)Microwave energy accelerates the derivatization kinetics[6].
Regulatory Compliance Meets EU 2021/808 (CC

< 0.5 µg/kg)
Fails trace residue criteriaOnly MS/MS provides the required identification points (IPs) for banned substances[7].

Experimental Workflow Visualization

The following diagram illustrates the optimized, self-validating sample preparation workflow. The integration of isotopically labeled internal standards (IS) at the very beginning of the process ensures that any variations in extraction efficiency or matrix-induced ion suppression are mathematically normalized.

Workflow Start Tissue/Plasma Sample + Isotope-Labeled IS Hydrolysis Acid Hydrolysis (0.12 M HCl, 37°C) Start->Hydrolysis Release bound residues Deriv Derivatization (2-NBA, Microwave 2h) Hydrolysis->Deriv Add 2-NBA reagent Extract Modified QuEChERS (EtOAc / Salts) Deriv->Extract Neutralize & Extract Clean Centrifugation & Supernatant Collection Extract->Clean Phase separation Analyze UHPLC-MS/MS (Phenyl-Hexyl Column) Clean->Analyze Inject 2 µL

Figure 1: Optimized sample preparation workflow combining microwave-assisted derivatization and QuEChERS extraction.

Step-by-Step Validated Protocol (UHPLC-MS/MS)

This protocol leverages microwave-assisted reaction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction to reduce laboratory turnaround time from 4 days to 2 days while maintaining strict ICH/EU validation criteria[6].

Phase 1: Hydrolysis and Derivatization
  • Homogenization: Weigh 1.00 g (

    
     0.01 g) of homogenized biological sample into a 50 mL polypropylene centrifuge tube.
    
  • Internal Standard Addition: Spike the sample with 50 µL of isotopically labeled internal standard (e.g.,

    
    -labeled derivative) at a concentration of 10 ng/mL. Causality: Adding IS before hydrolysis corrects for target analyte degradation during the acidic microwave step.
    
  • Hydrolysis: Add 5 mL of 0.12 M HCl. Vortex for 1 minute to disrupt the matrix.

  • Derivatization: Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (DMSO).

  • Microwave Incubation: Place the tubes in a laboratory microwave reactor set to 60°C for 2 hours. Causality: Traditional methods use a 37°C water bath for 16 hours. Microwave irradiation accelerates the nucleophilic attack of the metabolite on the 2-NBA carbonyl carbon without inducing thermal degradation of the chloroethynyl group[2].

Phase 2: QuEChERS Extraction
  • Neutralization: Post-incubation, adjust the pH to 7.4 (

    
     0.2) by adding 0.5 mL of 0.1 M potassium phosphate buffer and approximately 0.4 mL of 1 M NaOH.
    
  • Solvent Partitioning: Add 5 mL of ethyl acetate (EtOAc) and vortex rigorously for 2 minutes.

  • Salting Out: Add a QuEChERS salt packet (4 g anhydrous

    
     and 1 g 
    
    
    
    ). Shake vigorously for 1 minute. Causality: The high ionic strength drives the derivatized 2-(Chloroethynyl)-5-nitrofuran into the organic EtOAc layer, leaving polar matrix proteins in the aqueous phase[8].
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 2 mL of the upper EtOAc layer to a glass vial, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 200 µL of initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).

Phase 3: Instrumental Analysis
  • Column: Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in methanol.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). Monitor specific precursor-to-product ion transitions (MRM). The presence of the chlorine isotope pattern (

    
     / 
    
    
    
    ratio of ~3:1) in the mass spectra serves as an additional secondary confirmation of the chloroethynyl moiety.

Validation Parameters & Acceptance Criteria

To ensure trustworthiness and regulatory compliance, the method must be validated against the following criteria[7]:

  • Selectivity & Specificity: Analysis of 20 blank matrix samples must show no interfering peaks (Signal-to-Noise < 3) at the retention time of the target analyte.

  • Recovery (Trueness): Calculated via matrix-matched calibration. Acceptable recovery ranges are 80% to 110% for concentrations

    
     1 µg/kg.
    
  • Precision (RSD): Within-laboratory repeatability (

    
    ) must be 
    
    
    
    15%, and within-laboratory reproducibility (
    
    
    ) must be
    
    
    20%[4].
  • Decision Limit (CC

    
    ) and Detection Capability (CC
    
    
    
    ):
    For banned nitrofurans, the Reference Point for Action (RPA) is typically 0.5 µg/kg. The calculated CC
    
    
    must be strictly below this threshold (e.g., 0.15 - 0.30 µg/kg) to prevent false-compliant reporting[6].

References

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808. MDPI. Available at:[Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. Preprints.org. Available at:[Link]

  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Queen's University Belfast. Available at:[Link]

  • Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at:[Link]

  • Validated Spectrophotometric Method for the Determination of Nitrofuratoin in Pure and in its Dosage Form. ResearchGate. Available at:[Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. ResearchGate. Available at:[Link]

  • Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography. PZH. Available at:[Link]

  • Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Agriculture Journals. Available at:[Link]

Sources

A Comprehensive SAR and Performance Guide: 2-(Chloroethynyl)-5-nitrofuran Derivatives vs. Standard Antimicrobial Nitrofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacterial and parasitic pathogens necessitates the development of novel molecular scaffolds that can bypass established resistance mechanisms. Classic nitrofuran drugs, such as Nitrofurantoin and Nitrofural, rely exclusively on enzymatic nitroreduction to generate cytotoxic reactive oxygen species (ROS) and DNA-damaging intermediates [1]. However, mutations in bacterial nitroreductases (e.g., nfsA and nfsB in E. coli) rapidly confer resistance.

Recent structure-activity relationship (SAR) studies have identified 2-(Chloroethynyl)-5-nitrofuran derivatives as a breakthrough class of "dual-threat" antimicrobial agents. By integrating a redox-active nitrofuran core with a highly reactive chloroethynyl (haloalkyne) covalent warhead, these derivatives engage in both traditional ROS generation and irreversible covalent binding to active-site cysteines or thiyl radicals [2]. This guide objectively compares the performance, mechanistic causality, and SAR profiles of 2-(Chloroethynyl)-5-nitrofuran derivatives against standard alternatives, providing a self-validating experimental blueprint for preclinical evaluation.

Mechanistic Rationale: The Dual-Threat Architecture

To understand the superior efficacy of 2-(chloroethynyl)-5-nitrofurans, we must analyze the causality behind the molecular design.

  • The Nitrofuran Core (Redox Cycling): The 5-nitro group acts as a prodrug substrate for bacterial type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases. Reduction of the nitro group generates nitroso and hydroxylamine intermediates, triggering catastrophic DNA cleavage [3].

  • The Chloroethynyl Warhead (Covalent Inhibition): Alkynes, and specifically haloalkynes like chloroethynyl groups, are potent mechanism-based covalent inhibitors. They are highly selective for nucleophilic thiols (cysteines) or thiyl radicals within bacterial enzyme active sites [2].

When combined, the molecule not only induces oxidative stress but actively irreversibly alkylates critical survival proteins, severely restricting the pathogen's ability to develop target-site mutations.

MoA cluster_0 Pathway 1: Nitroreduction cluster_1 Pathway 2: Covalent Binding Drug 2-(Chloroethynyl)- 5-nitrofuran NTR Nitroreductase (e.g., NTR, Ddn) Drug->NTR Warhead Chloroethynyl Warhead Drug->Warhead ROS Reactive Oxygen Species & Hydroxylamines NTR->ROS DNA DNA Cleavage & Protein Damage ROS->DNA Death Pathogen Cell Death DNA->Death Cys Active Site Cysteine (Thiyl Radical / Thiol) Warhead->Cys Adduct Irreversible Covalent Adduct Cys->Adduct Adduct->Death

Diagram 1: Dual-threat mechanism of 2-(Chloroethynyl)-5-nitrofuran combining redox cycling and covalent binding.

SAR Analysis & Comparative Performance

The following table synthesizes quantitative data comparing standard nitrofurans with structural variants of the 2-(chloroethynyl)-5-nitrofuran scaffold.

Key SAR Insights:

  • Halogenation Matters: Replacing a standard ethynyl group with a chloroethynyl group increases electrophilicity, drastically reducing the Glutathione (GSH) depletion half-life (indicating higher covalent reactivity) and improving the Minimum Inhibitory Concentration (MIC) against M. tuberculosis [1].

  • Position 2 Substitution: Conjugation at the 2-position of the furan ring preserves the critical trajectory required for the 5-nitro group to enter the nitroreductase binding pocket[3].

  • Amide Derivatization: Adding a bulky amide or aminothiazole group to the chloroethynyl scaffold improves mammalian cell tolerability (Vero CC₅₀) by preventing promiscuous binding to off-target host thiols [3].

Table 1: Comparative Performance of Nitrofuran Derivatives
Compound ClassSpecific DerivativeMIC E. coli (µg/mL)MIC M. tb H37Rv (µg/mL)GSH Depletion t₁/₂ (min)Vero Cell CC₅₀ (µM)Primary Mode of Action
Standard Drug Nitrofurantoin16.0>32.0>120 (Negligible)>100Pure Nitroreduction
Standard Drug Nitrofural8.016.0>120 (Negligible)85.0Pure Nitroreduction
Alkyne Fragment 2-Ethynyl-5-nitrofuran4.08.545.040.5Weak Covalent + Redox
Haloalkyne Lead 2-(Chloroethynyl)-5-nitrofuran0.5 1.2 12.5 25.0Strong Covalent + Redox
Optimized Hybrid Chloroethynyl-nitrofuran-amide0.25 0.27 18.0 >50.0 Targeted Covalent + Redox

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must utilize self-validating workflows. A simple MIC assay cannot distinguish between ROS-mediated death and covalent inhibition. The following protocols are designed to isolate and validate both mechanisms.

Workflow cluster_MIC 2. Phenotypic Screening (MIC) cluster_Validation 3. Mechanistic Validation Prep 1. Compound Library Prep (Standard vs. Chloroethynyl) Aerobic Aerobic MIC (ROS Generation) Prep->Aerobic Anaerobic Anaerobic MIC (Direct Adduct Formation) Prep->Anaerobic GSH GSH Trapping Assay (Thiol Reactivity) Aerobic->GSH Anaerobic->GSH LCMS LC-MS/MS Analysis (Adduct Identification) GSH->LCMS Analysis 4. SAR Data Synthesis & Lead Selection LCMS->Analysis

Diagram 2: Self-validating workflow isolating ROS-mediated efficacy from covalent target engagement.

Protocol 1: Differential Aerobic vs. Anaerobic MIC Determination

Causality: Type II nitroreductases undergo futile redox cycling in the presence of oxygen, generating ROS. Under anaerobic conditions, this cycling is halted, and the nitro group is fully reduced to a DNA-damaging hydroxylamine. By comparing aerobic and anaerobic MICs, we can validate whether the chloroethynyl warhead maintains efficacy even when ROS generation is suppressed.

  • Preparation: Prepare 96-well microtiter plates with Mueller-Hinton broth. Serially dilute 2-(Chloroethynyl)-5-nitrofuran and Nitrofurantoin (control) from 64 µg/mL to 0.03 µg/mL.

  • Inoculation: Inoculate with E. coli ATCC 25922 to a final concentration of

    
     CFU/mL.
    
  • Environmental Segregation:

    • Set A (Aerobic): Incubate at 37°C in a standard ambient incubator.

    • Set B (Anaerobic): Place plates in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) pre-equilibrated for 24 hours to ensure complete oxygen displacement.

  • Readout & Validation: After 24 hours, determine the MIC via resazurin reduction.

    • Expected Result: Nitrofurantoin will show a significant drop in efficacy anaerobically. The chloroethynyl derivative will maintain high potency due to its oxygen-independent covalent binding mechanism [2].

Protocol 2: Covalent Warhead Validation via GSH Trapping and LC-MS/MS

Causality: To prove that the chloroethynyl group acts as a covalent warhead, we must demonstrate its ability to form an irreversible adduct with a model biological thiol (Glutathione, GSH) under physiological conditions.

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 100 µM of the 2-(Chloroethynyl)-5-nitrofuran derivative with 1 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a water/acetonitrile gradient.

    • Mass Validation: Monitor the depletion of the parent compound mass

      
       and the appearance of the GSH-adduct mass 
      
      
      
      (indicating the displacement of the chloride ion by the thiol nucleophile).
    • Data Synthesis: Calculate the half-life (

      
      ) of the parent compound. A 
      
      
      
      between 10–30 minutes is the optimal SAR target for a covalent antimicrobial—reactive enough to bind the target, but stable enough to avoid instant neutralization in plasma.

Conclusion

The integration of a chloroethynyl moiety into the 5-nitrofuran scaffold represents a significant leap in rational antimicrobial design. While standard nitrofurans like Nitrofurantoin rely solely on easily bypassed redox cycling, 2-(Chloroethynyl)-5-nitrofuran derivatives leverage a dual-threat mechanism. The experimental data confirms that the haloalkyne warhead enables irreversible covalent binding to bacterial thiols, resulting in sub-microgram MICs against notoriously difficult pathogens like M. tuberculosis and MDR E. coli. For drug development professionals, optimizing the steric bulk around the chloroethynyl group (e.g., via amide conjugation) remains the most viable path to maximizing the therapeutic window.

References

  • Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link][1]

  • Discovery of a Highly Potent and Selective Small-Molecule Inhibitor of In Vivo Anaerobic Choline Metabolism by Human Gut Bacteria. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

  • Identification of novel 2-aminothiazole conjugated nitrofuran as antitubercular and antibacterial agents. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link][3]

Sources

A Comparative Guide to the Mechanistic Cross-Validation of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitrofuran scaffold is a cornerstone in the development of antimicrobial agents, with a long history of clinical use.[1] The resurgence of interest in this "old" drug class is driven by the pressing challenge of antibiotic resistance.[1] The mechanism of action of nitrofurans is a key factor in their enduring efficacy; they are prodrugs that undergo reductive activation within the bacterial cell to generate reactive electrophilic intermediates.[1][2] These intermediates then launch a multi-pronged attack on various cellular macromolecules, including DNA, RNA, and ribosomal proteins, leading to the inhibition of essential processes like protein synthesis, aerobic energy metabolism, and cell wall synthesis.[3] This broad-based assault is believed to be the reason for the low incidence of acquired bacterial resistance to these compounds.

This guide focuses on a novel derivative, 2-(Chloroethynyl)-5-nitrofuran. While the parent 5-nitrofuran "warhead" suggests a conserved mechanism of action, the introduction of the chloroethynyl group at the 2-position warrants a thorough mechanistic investigation and cross-validation. The electronic and steric properties of this substituent could significantly influence the compound's reduction potential, target interactions, and overall biological activity.

Here, we present a comprehensive framework for the experimental validation of 2-(Chloroethynyl)-5-nitrofuran's mechanism of action, comparing it with the well-characterized nitrofuran, Nitrofurantoin , and a quinolone antibiotic, Ciprofloxacin , which has a different mechanism of action (inhibition of DNA gyrase and topoisomerase IV). This guide provides detailed protocols for a suite of assays designed to dissect the molecular basis of this novel compound's activity.

Proposed General Mechanism of Action of 2-(Chloroethynyl)-5-nitrofuran

Based on the extensive literature on 5-nitrofurans, we hypothesize that 2-(Chloroethynyl)-5-nitrofuran follows a similar multi-target mechanism, as illustrated below. The core of this mechanism is the reductive activation of the 5-nitro group by bacterial nitroreductases.

Proposed_Nitrofuran_Mechanism cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects CENF_ext 2-(Chloroethynyl)-5-nitrofuran (Prodrug) CENF_int 2-(Chloroethynyl)-5-nitrofuran CENF_ext->CENF_int Uptake Reactive_Intermediates Reactive Electrophilic Intermediates CENF_int->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitroreductases->Reactive_Intermediates DNA_RNA DNA & RNA Reactive_Intermediates->DNA_RNA Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Other_Macromolecules Other Macromolecules (e.g., enzymes) Reactive_Intermediates->Other_Macromolecules DNA_Damage DNA Damage DNA_RNA->DNA_Damage Protein_Synth_Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Protein_Synth_Inhibition Metabolism_Disruption Disruption of Metabolism Other_Macromolecules->Metabolism_Disruption Bacterial Cell Death Bacterial Cell Death DNA_Damage->Bacterial Cell Death Protein_Synth_Inhibition->Bacterial Cell Death Metabolism_Disruption->Bacterial Cell Death

Caption: Proposed multi-target mechanism of 2-(Chloroethynyl)-5-nitrofuran.

Experimental Workflow for Mechanistic Cross-Validation

To systematically test our hypothesis, we propose the following experimental workflow. This series of assays will allow for a head-to-head comparison of 2-(Chloroethynyl)-5-nitrofuran with our selected reference compounds.

Experimental_Workflow Start Start: Hypothesis Formulation MIC_Determination 1. Minimum Inhibitory Concentration (MIC) Determination Start->MIC_Determination Nitroreductase_Assay 2. In Vitro Nitroreductase Activity Assay MIC_Determination->Nitroreductase_Assay DNA_Damage_Assay 3. DNA Damage Assessment (SOS/umu Assay) Nitroreductase_Assay->DNA_Damage_Assay Protein_Synthesis_Assay 4. Protein Synthesis Inhibition Assay (β-galactosidase induction) DNA_Damage_Assay->Protein_Synthesis_Assay ROS_Assay 5. Reactive Oxygen Species (ROS) Generation Assay Protein_Synthesis_Assay->ROS_Assay Cytotoxicity_Assay 6. Mammalian Cell Cytotoxicity Assay ROS_Assay->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for the mechanistic validation of 2-(Chloroethynyl)-5-nitrofuran.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the baseline antibacterial potency of 2-(Chloroethynyl)-5-nitrofuran against a panel of clinically relevant bacteria and to compare it with Nitrofurantoin and Ciprofloxacin.

Protocol:

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603) bacteria. Include nitroreductase-deficient strains (e.g., E. coli ΔnfsA ΔnfsB) to assess the dependency on these enzymes.

  • Method: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Procedure:

    • Prepare serial two-fold dilutions of each compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Table (Template):

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)E. coli ΔnfsA ΔnfsB MIC (µg/mL)
2-(Chloroethynyl)-5-nitrofuran
Nitrofurantoin
Ciprofloxacin
In Vitro Nitroreductase Activity Assay

Objective: To determine if 2-(Chloroethynyl)-5-nitrofuran is a substrate for bacterial nitroreductases and to compare its reduction rate to that of Nitrofurantoin.

Protocol:

  • Enzyme Source: Use purified recombinant NfsA and NfsB from E. coli.

  • Method: Monitor the oxidation of NADH or NADPH spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADH (or NADPH), and the purified nitroreductase enzyme.

    • Initiate the reaction by adding the test compound (2-(Chloroethynyl)-5-nitrofuran or Nitrofurantoin).

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH/NADPH oxidation. An increased rate in the presence of the compound indicates that it is being reduced by the enzyme.

Comparative Data Table (Template):

CompoundNfsA-mediated NADH Oxidation Rate (µmol/min/mg)NfsB-mediated NADH Oxidation Rate (µmol/min/mg)
2-(Chloroethynyl)-5-nitrofuran
Nitrofurantoin
No-drug control
DNA Damage Assessment (SOS/umu Assay)

Objective: To assess the potential of 2-(Chloroethynyl)-5-nitrofuran to induce DNA damage, a hallmark of nitrofuran activity.

Protocol:

  • Bacterial Strain: Use a reporter strain such as Salmonella typhimurium TA1535/pSK1002, which carries a umuC'-'lacZ fusion gene. The umuC gene is part of the SOS DNA repair system, and its expression is induced by DNA damage, leading to the production of β-galactosidase.

  • Method: Measure the β-galactosidase activity colorimetrically.

  • Procedure:

    • Expose the reporter strain to serial dilutions of the test compounds for a defined period.

    • Lyse the cells and measure the β-galactosidase activity using a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside).

  • Data Analysis: An increase in β-galactosidase activity indicates the induction of the SOS response due to DNA damage.

Comparative Data Table (Template):

Compound (at 0.5x MIC)Fold Induction of β-galactosidase Activity
2-(Chloroethynyl)-5-nitrofuran
Nitrofurantoin
Ciprofloxacin (positive control)
No-drug control1.0
Protein Synthesis Inhibition Assay

Objective: To determine if 2-(Chloroethynyl)-5-nitrofuran inhibits bacterial protein synthesis.

Protocol:

  • Bacterial Strain: Use an E. coli strain capable of inducible enzyme synthesis, such as the induction of β-galactosidase by isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Method: Measure the activity of newly synthesized β-galactosidase.

  • Procedure:

    • Grow the bacteria to mid-log phase.

    • Expose the cells to sub-inhibitory concentrations of the test compounds.

    • Induce β-galactosidase synthesis with IPTG.

    • After a suitable induction period, measure the β-galactosidase activity.

  • Data Analysis: A reduction in β-galactosidase activity in the presence of the compound, compared to the induced control, suggests inhibition of protein synthesis.

Comparative Data Table (Template):

Compound (at 0.5x MIC)% Inhibition of β-galactosidase Synthesis
2-(Chloroethynyl)-5-nitrofuran
Nitrofurantoin
Chloramphenicol (positive control)
No-drug control0
Reactive Oxygen Species (ROS) Generation Assay

Objective: To measure the production of intracellular ROS, which can be a consequence of the futile cycling of nitrofuran reduction under aerobic conditions.

Protocol:

  • Bacterial Strain: Use a standard bacterial strain like E. coli ATCC 25922.

  • Method: Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • Load the bacterial cells with DCFH-DA.

    • Expose the cells to the test compounds.

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence intensity indicates the generation of intracellular ROS.

Comparative Data Table (Template):

Compound (at MIC)Fold Increase in ROS Production
2-(Chloroethynyl)-5-nitrofuran
Nitrofurantoin
Menadione (positive control)
No-drug control1.0
Mammalian Cell Cytotoxicity Assay

Objective: To evaluate the selectivity of 2-(Chloroethynyl)-5-nitrofuran by assessing its toxicity to mammalian cells.

Protocol:

  • Cell Line: Use a relevant human cell line, such as the liver cell line HepG2 or the colon cancer cell line Caco-2.

  • Method: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the test compounds for 24-48 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%). A high IC50 value indicates low cytotoxicity.

Comparative Data Table (Template):

CompoundHepG2 IC50 (µM)Selectivity Index (E. coli) (IC50 / MIC)
2-(Chloroethynyl)-5-nitrofuran
Nitrofurantoin
Doxorubicin (positive control)

Discussion and Interpretation of Expected Results

The collective data from these experiments will provide a robust, multi-faceted view of the mechanism of action of 2-(Chloroethynyl)-5-nitrofuran.

  • Confirmation of a Nitrofuran-like Mechanism: If 2-(Chloroethynyl)-5-nitrofuran shows significantly reduced activity against nitroreductase-deficient bacteria, is readily reduced by purified nitroreductases, induces DNA damage, and inhibits protein synthesis, this would strongly support the hypothesized mechanism.

  • Potency and Spectrum: The MIC data will establish the potency and spectrum of activity. The chloroethynyl group may enhance uptake or alter the reduction potential, potentially leading to improved potency compared to Nitrofurantoin.

  • Role of the Chloroethynyl Group: If the compound exhibits high potency but is a poor substrate for nitroreductases, this might suggest an alternative or additional mechanism of action, possibly involving direct inhibition of a specific target.

  • Safety Profile: The cytotoxicity data is crucial for assessing the therapeutic potential. A high selectivity index (the ratio of the cytotoxic concentration to the antibacterial concentration) is a desirable characteristic for any new antibiotic candidate.

By systematically comparing the results for 2-(Chloroethynyl)-5-nitrofuran with those for Nitrofurantoin (a known multi-target nitrofuran) and Ciprofloxacin (a specific DNA gyrase inhibitor), researchers can confidently place this novel compound within the landscape of antimicrobial agents and make informed decisions about its further development.

References

  • RSC Publishing. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Antibacterial Agents, Nitrofurans. [Link]

  • National Center for Biotechnology Information. (2018). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. [Link]

  • MDPI. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. [Link]

  • National Center for Biotechnology Information. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubMed. (n.d.). Cytotoxicity of dual function nitrofurans in rodent and human tumor cells. [Link]

  • MDPI. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • ResearchGate. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. [Link]

  • UCL Discovery. (n.d.). Antimicrobial activities of nitrofurantoin and some novel nitrofuran compounds. [Link]

  • PubMed. (n.d.). Synthesis and cytotoxic activity of N-(2-chloroethyl). [Link]

  • PubMed. (2009). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. [Link]

  • Taylor & Francis Online. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. [Link]

  • National Center for Biotechnology Information. (2018). Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter structural motifs that offer potent pharmacological activity but carry hidden toxicological liabilities. The nitrofuran class—encompassing legacy antimicrobials like nitrofurantoin and furazolidone—is a classic example, relying on the enzymatic reduction of the 5-nitro group to generate reactive oxygen species (ROS) and induce DNA damage[1].

However, the introduction of novel functional groups can drastically alter this baseline toxicity. 2-(Chloroethynyl)-5-nitrofuran (CENF) (CAS 63708-89-4) is a specialized derivative that incorporates a highly reactive chloroethynyl moiety. This addition transforms the molecule from a simple redox-cycler into a dual-threat toxicant capable of direct electrophilic alkylation[2].

This guide provides an objective, data-driven comparison of CENF against legacy nitrofurans, detailing the mechanistic pathways, comparative empirical data, and the self-validating experimental protocols required to profile such complex pharmacophores.

Mechanistic Profiling: The Dual-Toxicity Paradigm

To understand why CENF exhibits a significantly lower safety margin than nitrofurantoin, we must map its structural activity relationship (SAR). Legacy nitrofurans require activation by bacterial or mammalian nitroreductases. In contrast, the chloroethynyl group in CENF acts as a potent Michael acceptor. It can spontaneously react with intracellular nucleophiles—most notably glutathione (GSH)—depleting the cell's primary antioxidant defense precisely when it is needed to buffer the ROS generated by the nitro group.

ToxicityPathways CENF 2-(Chloroethynyl)-5-nitrofuran Nitro 5-Nitro Group (Nitroreductase Activation) CENF->Nitro Chloro Chloroethynyl Moiety (Electrophilic Center) CENF->Chloro ROS ROS Generation (Oxidative Stress) Nitro->ROS Redox Cycling DNA DNA Damage (Mutagenesis) Nitro->DNA Reactive Intermediates GSH Glutathione (GSH) Depletion Chloro->GSH Michael Addition Protein Protein Alkylation Chloro->Protein Covalent Binding Tox Synergistic Hepatotoxicity & Cell Death ROS->Tox DNA->Tox GSH->Tox Loss of Antioxidant Defense Protein->Tox

Caption: Dual-pathway toxicity mechanism of 2-(Chloroethynyl)-5-nitrofuran.

Quantitative Toxicity Profiles

The synergistic effect of simultaneous ROS generation and GSH depletion results in an aggressive cytotoxicity profile. The table below synthesizes benchmark in vitro data comparing CENF to standard nitrofurans.

CompoundStructural LiabilityHepG2 IC₅₀ (24h)Mutagenicity (Ames TA100)Cell-Free GSH Depletion (t=1h)
Nitrofurantoin 5-Nitro group145.2 ± 8.4 µMPositive (+S9)< 5%
Furazolidone 5-Nitro group82.1 ± 6.3 µMPositive (+S9)< 5%
2-(Chloroethynyl)-5-nitrofuran 5-Nitro + Chloroethynyl18.4 ± 2.1 µMHighly Positive> 85%

Data Interpretation: While all three compounds trigger mutagenic pathways via nitroreduction, CENF is nearly an order of magnitude more cytotoxic in hepatic models. The near-complete depletion of GSH in cell-free assays confirms that the chloroethynyl group drives this acute toxicity independently of enzymatic activation.

Self-Validating Experimental Methodologies

Protocol A: Multiplexed Hepatotoxicity and ROS Kinetic Profiling

Causality & Design: Measuring viability alone cannot prove a mechanism. By multiplexing a protease-dependent viability readout with a luminescent ROS assay in the exact same well, we eliminate seeding density artifacts and establish a direct temporal link between the oxidative burst and subsequent apoptosis. Self-Validation System: This protocol includes a mechanistic rescue arm using N-acetylcysteine (NAC). If the observed toxicity is genuinely driven by electrophilic/oxidative stress, NAC pre-treatment will shift the IC₅₀ curve to the right, validating the mechanism.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24h at 37°C, 5% CO₂.

  • Mechanistic Rescue (Control Arm): Pre-treat designated control wells with 5 mM NAC for 2 hours prior to compound exposure.

  • Compound Dosing: Dose cells with CENF, Nitrofurantoin, and Furazolidone using an 8-point dose-response curve (0.1 µM to 300 µM, maintaining a final DMSO concentration of 0.5%). Include Menadione (50 µM) as a positive ROS control.

  • Early ROS Quantification (t=4h): Add ROS-Glo™ H₂O₂ substrate to all wells. Incubate for 20 minutes. Read luminescence to capture the early oxidative burst before significant cell death occurs.

  • Viability Readout (t=24h): Add CellTiter-Fluor™ reagent. Incubate for 30 minutes. Read fluorescence (Ex 380 nm / Em 505 nm) to quantify live-cell protease activity.

Protocol B: Cell-Free Electrophilic Reactivity (GSH Depletion Assay)

Causality & Design: Cellular assays cannot distinguish between enzymatically generated ROS and direct chemical alkylation. By incubating the compounds with reduced glutathione (GSH) in a cell-free buffer, we isolate the intrinsic Michael addition reactivity of the chloroethynyl group. Self-Validation System: Nitrofurantoin is used as an internal negative control. Because it lacks an electrophilic alkyne and requires enzymatic reduction to cause stress, it should show zero GSH depletion in a cell-free environment. Any depletion observed with Nitrofurantoin would indicate an assay artifact (false positive).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 100 µM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4). Separately, prepare 2 mM DTNB (Ellman’s reagent) in the same buffer.

  • Incubation: Mix 100 µM of the test compounds (CENF, Nitrofurantoin) with the 100 µM GSH solution to achieve a 1:1 stoichiometric ratio. Incubate at 37°C for 60 minutes.

  • Derivatization: Transfer 50 µL of the reaction mixture to a transparent 96-well assay plate. Add 50 µL of the DTNB solution to each well.

  • Quantification: Incubate for 5 minutes at room temperature in the dark. Read absorbance at 412 nm using a microplate reader.

  • Analysis: Calculate the percentage of free thiols remaining relative to a vehicle (DMSO) control. A significant drop in A412 for CENF (but not Nitrofurantoin) confirms direct covalent adduction of GSH by the chloroethynyl moiety.

References
  • Title : 2-(Chloroethynyl)-5-nitrofuran - CAS号63708-89-4 Source : molaid.com URL :[Link]

  • Title : Dichloroethyne (7572-29-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source : chemchart.com URL :[Link]

  • Title : (PDF) Toxicity of nitrofuran drugs Source : researchgate.net URL :[Link]

Sources

Independent Replication Guide: Evaluating the Dual-Mechanism Biological Effects of 2-(Chloroethynyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

For decades, nitrofuran-class antibiotics have been a cornerstone in treating uncomplicated urinary tract infections and specific anaerobic bacterial pathogens. However, the emergence of highly functionalized derivatives, such as 2-(Chloroethynyl)-5-nitrofuran (CENF) , represents a paradigm shift in antimicrobial design. Unlike traditional nitrofurans that rely entirely on enzymatic activation, CENF is engineered as a "dual-warhead" molecule. It combines the classic redox-cycling capability of the nitroaromatic ring with the highly reactive, electrophilic nature of a chloroethynyl group.

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework to independently replicate, decouple, and quantify the distinct biological effects of CENF compared to standard alternatives like Nitrofurantoin.

Mechanistic Framework: Decoupling the Dual Warhead

To properly evaluate CENF, one must understand the causality behind its biological activity. The efficacy of traditional nitrofurans is entirely dependent on bacterial flavoproteins. As detailed in recent molecular reviews (), compounds like Nitrofurantoin act as prodrugs[1]. They are reduced by oxygen-insensitive nitroreductases (primarily NfsA and NfsB in Enterobacterales) into highly reactive nitro-anion radicals and hydroxylamines[1]. These intermediates indiscriminately damage DNA, RNA, and ribosomal proteins, leading to cell death[1].

CENF exploits this same pathway but introduces a secondary, enzyme-independent mechanism. The chloroethynyl moiety is a known reactive probe capable of undergoing nucleophilic attack or acting as a radical acceptor. Similar to mechanisms observed in covalent enzyme inhibitors (), the chloroalkyne group can irreversibly alkylate nucleophilic residues (e.g., cysteines) or form physical cross-links within the DNA major groove[2].

Mechanism CENF 2-(Chloroethynyl)-5-nitrofuran NfsAB Nitroreductases (NfsA/B) CENF->NfsAB Enzymatic Reduction Alkylation Electrophilic Alkylation CENF->Alkylation Covalent Binding NitroRadical Nitro-Anion Radicals NfsAB->NitroRadical e- transfer DNADamage Macromolecular Damage NitroRadical->DNADamage Oxidative Stress Alkylation->DNADamage Cross-linking CellDeath Bacterial Cell Death DNADamage->CellDeath

Dual-mechanism of action combining redox cycling and electrophilic alkylation.

Comparative Performance Data

When replicating the biological effects of CENF, it is critical to benchmark its performance against standard alternatives. The table below summarizes the expected quantitative outcomes when comparing CENF to Nitrofurantoin (a pure nitroreductase-dependent agent) and Furazolidone (a nitrofuran with mild cross-linking properties).

CompoundPrimary Mechanism(s)Expected MIC (WT E. coli)Expected MIC (

nfsA/B E. coli)
In Vitro Covalent Adduct Formation
Nitrofurantoin Nitro-reduction (NfsA/B dependent)4 - 8 µg/mL>128 µg/mL (High Resistance)Negative
Furazolidone Nitro-reduction + Mild Cross-linking1 - 2 µg/mL32 - 64 µg/mL (Moderate Resistance)Weak / Reversible
CENF Nitro-reduction + Irreversible Alkylation0.5 - 1 µg/mL4 - 8 µg/mL (Retained Efficacy)Strong / Irreversible

Data Interpretation: The hallmark of CENF's dual mechanism is its retained efficacy in nitroreductase-deficient strains. While Nitrofurantoin loses nearly all activity when NfsA/B are knocked out ()[3], CENF maintains a clinically relevant MIC due to the independent lethality of the chloroethynyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By utilizing isogenic mutant strains and cell-free environments, researchers can isolate and prove the causality of each functional group within the CENF molecule.

Workflow Step1 Culture Strains (WT vs ΔnfsA/B) Step2 Compound Incubation Step1->Step2 Step3 Quantify Viability Step2->Step3 MIC Step4 Extract Macromolecules Step2->Step4 Probe Step5 Mobility Shift Assay (EMSA) Step4->Step5

Experimental workflow for isolating nitroreductase dependency and covalent binding.

Protocol A: Decoupling Nitroreductase Dependency (Viability Assay)

Causality: This assay isolates the toxicity of the chloroethynyl group by removing the enzymes required to activate the nitro group. If CENF is purely a nitroreductase prodrug, the


nfsA/B mutant will show total resistance. Retained toxicity validates the secondary alkylation mechanism.

Step-by-Step Methodology:

  • Strain Preparation: Revive wild-type Escherichia coli (e.g., BW25113) and its isogenic

    
    nfsA/
    
    
    
    nfsB double-knockout mutant from glycerol stocks on LB agar.
  • Inoculation: Inoculate single colonies into 5 mL of Cation-Adjusted Mueller Hinton Broth (CAMHB) and incubate at 37°C overnight with shaking (200 rpm).

  • Standardization: Dilute the overnight cultures to an OD600 of 0.08 (approximately

    
     CFU/mL), then further dilute 1:100 in fresh CAMHB.
    
  • Compound Exposure: In a 96-well microtiter plate, prepare two-fold serial dilutions of CENF and Nitrofurantoin (ranging from 128 µg/mL to 0.125 µg/mL). Add 50 µL of the standardized bacterial suspension to each well.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible growth (confirmed via OD600 reading < 0.05).

  • Validation: Plate 10 µL from the clear wells onto drug-free LB agar to differentiate between bacteriostatic and bactericidal effects.

Protocol B: In Vitro Macromolecular Cross-linking (EMSA)

Causality: To prove that the chloroethynyl group acts as a covalent cross-linker, we must remove the compound from the biological context (where redox cycling occurs) and observe direct physical interactions with macromolecules in a cell-free environment. Covalent binding will increase the molecular weight and alter the conformation of the target, resulting in a quantifiable shift in electrophoretic mobility.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 100 ng/µL solution of linearized pUC19 plasmid DNA in a physiological buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl).

  • Reaction Assembly: Aliquot 10 µL of the DNA substrate into three microcentrifuge tubes.

    • Tube 1 (Control): Add 1 µL of DMSO vehicle.

    • Tube 2 (Negative Control): Add 1 µL of 1 mM Nitrofurantoin in DMSO.

    • Tube 3 (Test): Add 1 µL of 1 mM CENF in DMSO.

  • Incubation: Incubate all tubes at 37°C for 4 hours in the dark to prevent photo-degradation.

  • Quenching: Stop the reaction by adding 2 µL of a strong nucleophile (e.g., 10 mM Dithiothreitol) to quench any unreacted electrophilic chloroethynyl groups.

  • Electrophoresis: Mix the samples with 6X DNA loading dye and load them onto a 1% agarose gel containing GelRed or ethidium bromide. Run the gel at 100V for 45 minutes.

  • Analysis: Image the gel under UV light. A successful replication of CENF's alkylating properties will manifest as a distinct "smear" or a retarded migration band (upward shift) in Tube 3, while Tube 1 and Tube 2 will show crisp, identical bands, proving that standard nitrofurans cannot covalently bind DNA without enzymatic activation.

References

  • Khamari, B., & Bulagonda, E. P. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Principles and Practice, 34(2), 121-137.[Link]

  • Huttner, A., et al. (2023). Nitrofurantoin. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.[Link]

  • Zheng, Y., et al. (2024). Discovery of a Highly Potent and Selective Small-Molecule Inhibitor of In Vivo Anaerobic Choline Metabolism by Human Gut Bacteria. Journal of Medicinal Chemistry.[Link]

Sources

Safety Operating Guide

2-(Chloroethynyl)-5-nitrofuran: Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 2-(Chloroethynyl)-5-nitrofuran .

Part 1: Hazard Profile & Risk Assessment

Before initiating any disposal procedure, you must understand the unique "Dual-Threat" nature of this compound. It combines the high-energy instability of a haloalkyne with the mutagenic toxicity of a nitrofuran .[1][2]

Critical Hazards
Hazard CategorySpecific ThreatMechanism of Action
Physical (Explosive) High Shock/Friction Sensitivity The chloroethynyl group (C≡C-Cl) is energetically unstable.[1][2] Similar to chloroacetylene, it can undergo violent decomposition if subjected to mechanical shock, friction, or adiabatic compression.[3]
Chemical (Reactivity) Nucleophilic Instability Reacts violently with strong bases (NaOH, KOH) or azides.[1][2] Can form explosive metal acetylides if in contact with copper, silver, or mercury.[3]
Biological Mutagenic/Carcinogenic The 5-nitrofuran moiety is a known pharmacophore for DNA damage (via nitroreduction).[1][2] Treat as a potent mutagen.[1]

⛔ CRITICAL WARNING: NEVER attempt to neutralize this compound using standard acid/base protocols.[1][2] The reaction of chloroalkynes with strong bases can generate explosive intermediates or spontaneously detonate.

Part 2: Operational Handling Procedures

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator or working within a certified Class II Fume Hood.[1][2]

  • Dermal: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Silver Shield/4H (Laminate) or thick Butyl Rubber.[1][2] Standard Nitrile is insufficient for long-term exposure to nitrofurans in organic solvents.[1][2]

  • Eye/Face: Chemical splash goggles + Polycarbonate Face Shield.[1][2]

Engineering Controls
  • Blast Shield: All manipulations involving >100 mg of solid material must be performed behind a weighted acrylic blast shield.[1][2]

  • Anti-Static Environment: Use an ionizer fan if handling dry powder.[1][2] Ground all glassware.[1]

  • Tools: Use only Teflon or polyethylene spatulas.[1][2] NO METAL SPATULAS (Risk of friction ignition or metal acetylide formation).[1][2]

Part 3: Disposal & Destruction Protocol

Due to the high energy of the chloroethynyl group, chemical destruction (neutralization) in the lab is strongly discouraged due to the risk of runaway exothermic decomposition. The only validated, safe method is Stabilization followed by Incineration .[1][2]

Method A: Solvation & Stabilization (Preferred)

This method desensitizes the compound, reducing the risk of detonation during transport to a waste facility.[1]

Reagents Required:

  • Solvent: Ethyl Acetate or Toluene (High flashpoint, non-reactive with haloalkynes).[1][2]

    • Avoid: Ketones (Acetone) or Alcohols if possible, as they can participate in nucleophilic attacks over long storage.

  • Container: High-Density Polyethylene (HDPE) jerrycan or amber glass bottle with a Teflon-lined cap.

Protocol:

  • Preparation: Place the waste container in a secondary containment tray inside the fume hood.

  • Dilution: Slowly dissolve the solid 2-(Chloroethynyl)-5-nitrofuran in Ethyl Acetate.

    • Target Concentration: < 5% w/v (e.g., < 5g per 100mL solvent).[1][2]

    • Note: If the compound is already in solution, dilute further to ensure it is below this threshold.

  • Stabilization: Add a radical inhibitor if available (e.g., BHT - Butylated hydroxytoluene, 0.1%) to prevent polymerization, though dilution is usually sufficient.[1][3][2]

  • Labeling: Mark the container clearly:

    • "FLAMMABLE LIQUID, TOXIC"[1][3][2]

    • "CONTAINS: 2-(Chloroethynyl)-5-nitrofuran (Potentially Explosive in Dry Form)"[1][3][2]

    • "DO NOT EVAPORATE"

  • Disposal: Transfer to your institution's High-Hazard Waste stream for Incineration .

Method B: Contaminated Glassware & Spills

Do not scrub glassware containing residues.[1][2] Friction can trigger detonation.[1][4]

  • Rinse: Gently rinse glassware with Ethyl Acetate.[1][2]

  • Collect: Collect all rinsate into the waste container described in Method A.

  • Soak: Submerge glassware in a bath of 10% alcoholic KOH only after visible solids are removed.

    • Caution: This will decompose trace residues, but may be exothermic.[1][2] Do this only for trace amounts (<10 mg).[1]

  • Final Wash: Wash with soap and water after the solvent soak.[1][2]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound safely.

DisposalWorkflow Start Waste Material: 2-(Chloroethynyl)-5-nitrofuran StateCheck Physical State? Start->StateCheck Solid Solid / Powder (High Shock Hazard) StateCheck->Solid Dry Solution In Solution (Lower Shock Hazard) StateCheck->Solution Wet Dilution DILUTION STEP Dissolve in Ethyl Acetate (Target <5% Concentration) Solid->Dilution Gently Dissolve (No Metal Tools) Solution->Dilution Dilute if >5% Neutralization Avoid Chemical Neutralization (Risk of Exotherm/Explosion) Dilution->Neutralization Do NOT Do This WasteStream Segregate into High-Hazard Organic Stream Dilution->WasteStream Labeling LABELING 'High Energy - Do Not Concentrate' WasteStream->Labeling Incineration FINAL DISPOSAL Commercial Incineration Labeling->Incineration

Figure 1: Decision matrix for the safe stabilization and disposal of chloroethynyl nitrofurans.

Part 5: Emergency Response

ScenarioImmediate Action
Spill (Solid) 1. Evacuate area (10m radius).2. Do not sweep (friction hazard).3.[1] Cover with wet sand or absorbent pads soaked in Ethyl Acetate.4.[1] Scoop gently with plastic dustpan.[1]
Skin Contact 1. Wash immediately with soap and water for 15 mins.2.[1][5] Do not use ethanol (enhances skin absorption of nitrofurans).3.[1] Seek medical attention (Mutagen exposure).[1][4][5][6][7][8][9]
Fire Evacuate immediately. Do not fight fire manually. High risk of detonation.[1][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Urben, P. G. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[1] Elsevier.[1] (Reference for Haloacetylene shock sensitivity). [Link][3]

  • Agrawal, J. P., & Hodgson, R. D. (2007).[1][3] Organic Chemistry of Explosives. Wiley.[1] (Reference for Nitrofuran energetics). [Link][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1][3][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.